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  • Product: 2-Chloro-7-ethyl-3-methylquinoline
  • CAS: 108097-03-6

Core Science & Biosynthesis

Foundational

Crystal structure and polymorphism of 2-Chloro-7-ethyl-3-methylquinoline

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Chloro-7-ethyl-3-methylquinoline For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive tec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Chloro-7-ethyl-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the investigation of the crystal structure and polymorphism of 2-Chloro-7-ethyl-3-methylquinoline. While specific crystallographic data for this compound is not publicly available, this document serves as an expert-led protocol, detailing the necessary steps from synthesis and crystallization to in-depth solid-state characterization. By leveraging established methodologies for analogous quinoline derivatives, this guide equips researchers with the scientific rationale and practical workflows required to elucidate the crystal structure, identify potential polymorphs, and understand their critical implications for pharmaceutical development.

Introduction: The Significance of Solid-State Properties

In modern drug development, the chemical structure of an Active Pharmaceutical Ingredient (API) is only the beginning of the story. The arrangement of molecules in the solid state—its crystal structure—governs a cascade of physicochemical properties, including solubility, dissolution rate, stability, and manufacturability.[1][2] These properties are not static; a single compound can often crystallize into multiple distinct solid forms, a phenomenon known as polymorphism.[3]

Different polymorphs of the same API are, in essence, different materials. They can exhibit dramatic variations in bioavailability and therapeutic efficacy.[4] An infamous case in the 1990s involved the HIV protease inhibitor ritonavir, where the sudden appearance of a more stable, less soluble polymorph led to a market withdrawal and reformulation crisis, underscoring the profound impact of polymorphism.[4] Therefore, the comprehensive characterization of the solid state of a new chemical entity like 2-Chloro-7-ethyl-3-methylquinoline is not merely an academic exercise but a critical, regulatory-mandated step in ensuring the safety, consistency, and efficacy of a potential drug product.[5][6]

This guide provides the scientific framework to undertake such a characterization, outlining the synthesis, crystallization, and analytical techniques necessary to define the crystallographic landscape of this novel quinoline derivative.

Synthesis and Crystallization: The Foundation of Analysis

The journey to understanding crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality crystals.

Synthesis of 2-Chloro-7-ethyl-3-methylquinoline

A robust and versatile method for the synthesis of 2-chloroquinoline derivatives is the Vilsmeier-Haack reaction .[7][8] This reaction typically involves the cyclization of an appropriately substituted N-arylacetamide using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide).[9]

Proposed Synthetic Protocol:

  • Preparation of the Precursor: Synthesize N-(4-ethylphenyl)propanamide by reacting 4-ethylaniline with propanoyl chloride.

  • Vilsmeier-Haack Cyclization:

    • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to chilled N,N-dimethylformamide (DMF).

    • Add the N-(4-ethylphenyl)propanamide precursor to the Vilsmeier reagent.

    • Heat the reaction mixture to facilitate the electrophilic substitution and intramolecular cyclization that forms the quinoline ring.[8]

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • Neutralize the solution, typically with a base like sodium carbonate, to precipitate the crude product.

    • Collect the solid by filtration and purify using column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) to yield pure 2-Chloro-7-ethyl-3-methylquinoline.[7]

Crystallization Methodologies

Growing high-quality single crystals is essential for definitive structure determination, while controlled crystallization is key to discovering polymorphs.[10][11]

Protocol for Crystallization Screening:

The primary goal is to explore a wide range of conditions to induce crystallization and identify different solid forms.[12][13]

  • Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile, water). An ideal solvent will dissolve the compound when hot but have low solubility when cold.[14]

  • Crystallization Techniques:

    • Slow Cooling: Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator. Slow cooling rates favor the growth of larger, higher-quality crystals.[14][15]

    • Slow Evaporation: Dissolve the compound in a volatile solvent at room temperature and allow the solvent to evaporate slowly in a loosely covered vial. This method is effective for compounds that are highly soluble at room temperature.

    • Vapor Diffusion (Liquid & Gas): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that holds a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Microbatch Under-Oil: This technique is particularly useful for water-soluble compounds, where an aqueous solution of the compound is placed under a layer of oil. Slow evaporation of water concentrates the solution, leading to crystallization.[10]

Throughout this process, meticulous documentation of solvents, temperatures, and techniques is crucial for reproducibility.

Polymorph Screening and Structural Characterization Workflow

A systematic workflow is essential to comprehensively screen for polymorphs and characterize their structures. The primary techniques employed are X-ray diffraction, thermal analysis, and spectroscopy.[16][17]

G cluster_0 Material Generation cluster_1 Primary Characterization cluster_2 Definitive & Secondary Analysis cluster_3 Data Integration Synthesis Synthesis & Purification Crystallization Crystallization Screening (Multiple Solvents/Conditions) Synthesis->Crystallization PXRD Powder X-Ray Diffraction (PXRD) Fingerprinting & Phase ID Crystallization->PXRD Initial Screening DSC Differential Scanning Calorimetry (DSC) Thermal Transitions PXRD->DSC Identify Unique Phases SCXRD Single-Crystal XRD (Absolute Structure) PXRD->SCXRD If suitable crystal found Spectroscopy Spectroscopy (FT-IR, Raman, ssNMR) PXRD->Spectroscopy Confirm Differences TGA Thermogravimetric Analysis (TGA) Solvate/Hydrate Check DSC->TGA Investigate Thermal Events Analysis Polymorph Identification & Stability Assessment TGA->Analysis SCXRD->Analysis Spectroscopy->Analysis

Caption: Integrated workflow for polymorph screening and characterization.

X-ray Diffraction: The Gold Standard

X-ray diffraction is the most definitive technique for solid-state analysis, providing direct information about the crystal lattice.[18][19]

SC-XRD is a non-destructive technique that provides the absolute three-dimensional structure of a molecule, including precise bond lengths, bond angles, and unit cell dimensions.[20][21][22]

Experimental Protocol:

  • Crystal Selection & Mounting: Under a microscope, select a high-quality, single crystal (typically 0.1-0.3 mm) that is free of cracks and defects.[11][20] Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[21]

  • Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities) is processed computationally. The electron density map is calculated, from which the atomic positions are determined (structure solution). This initial model is then optimized to best fit the experimental data (structure refinement).[23]

The result is an unambiguous determination of the crystal structure for that specific polymorph.

PXRD is the primary tool for routine polymorph screening and quality control.[18][24] It uses a powdered sample containing thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.

Experimental Protocol:

  • Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder to minimize preferred orientation effects.[19]

  • Data Collection: Place the powder in a sample holder and analyze it in a powder diffractometer. The instrument scans a range of angles (2θ) to record the diffraction pattern.

  • Data Analysis: Compare the PXRD patterns of samples crystallized under different conditions. Different polymorphs will produce distinct patterns with peaks at different 2θ angles and with different relative intensities.[24] The presence of new or shifted peaks indicates a potential new polymorphic form.[19]

Thermal Analysis

Thermal methods are crucial for identifying phase transitions, determining the relative stability of polymorphs, and detecting the presence of solvates or hydrates.[17]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[25] It detects thermal events such as melting, crystallization, and solid-solid phase transitions.

Experimental Protocol:

  • Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min).

  • Analysis: Different polymorphs will typically exhibit different melting points and heats of fusion. An endothermic event before melting may indicate a polymorphic transition.[26] The more stable polymorph generally has a higher melting point.[4]

TGA measures the change in mass of a sample as a function of temperature.[17] It is primarily used to identify solvated or hydrated forms by detecting mass loss upon heating.

Experimental Protocol:

  • Place a small, accurately weighed sample into the TGA furnace.

  • Heat the sample at a constant rate.

  • Analysis: A step-wise mass loss at temperatures below the compound's decomposition point indicates the loss of a solvent (desolvation) or water (dehydration). The percentage of mass lost can be used to determine the stoichiometry of the solvate/hydrate.[27]

Spectroscopic Techniques

Spectroscopic methods provide complementary information by probing the molecular environment within the crystal lattice. Since polymorphs have different packing arrangements and/or molecular conformations, their spectroscopic signatures will differ.[28]

Key Techniques:

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques measure the vibrational modes of molecules. Differences in crystal packing and intermolecular interactions (especially hydrogen bonding) between polymorphs lead to shifts in vibrational frequencies and changes in peak shapes.[17][29]

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is highly sensitive to the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N). Crystallographically non-equivalent molecules within the unit cell of a polymorph will produce distinct peaks, providing a clear fingerprint of the crystal structure.[30][31][32]

Data Interpretation and Management

The culmination of this work is the integration of all data to build a complete picture of the solid-state chemistry of 2-Chloro-7-ethyl-3-methylquinoline.

Data Summary Table (Hypothetical Example):

PropertyForm IForm II
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
PXRD Peaks (2θ) 8.1°, 12.5°, 16.3°, 24.8°9.5°, 11.2°, 18.9°, 21.5°
Melting Point (DSC) 155 °C148 °C
TGA Mass Loss < 0.1%< 0.1% (Anhydrous)
FT-IR C-Cl Stretch 752 cm⁻¹765 cm⁻¹
Relative Stability Thermodynamically stableMetastable

This integrated analysis allows for the selection of the most stable polymorph for further development, which is critical for ensuring long-term product stability and consistent performance.[1]

G cluster_0 Regulatory & Development Pathway PolymorphScreen Comprehensive Polymorph Screen SelectForm Select Thermodynamically Stable Form PolymorphScreen->SelectForm Based on physical & chemical stability Formulation Formulation Development (Excipient Compatibility) SelectForm->Formulation Ensure no form conversion QC Establish Quality Control (PXRD, DSC Specs) Formulation->QC Define release criteria Stability Long-Term Stability Studies (ICH Conditions) QC->Stability Monitor for changes

Caption: Decision-making process in pharmaceutical development based on polymorphism data.

Conclusion

While direct experimental data for 2-Chloro-7-ethyl-3-methylquinoline remains to be established, this guide provides the authoritative framework necessary for its complete solid-state characterization. By following the outlined protocols for synthesis, crystallization, and analysis, researchers can systematically determine its crystal structure and map its polymorphic landscape. This rigorous, front-loaded investigation is indispensable in modern pharmaceutical science, mitigating downstream risks and forming the bedrock of a robust, stable, and effective drug product. Adherence to these principles of scientific integrity and thoroughness is paramount for success in the highly regulated and scientifically demanding field of drug development.

References

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.

  • Why Polymorphism is Key in Drug Development!. PharmaCores.

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Academy of Sciences.

  • Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Bentham Science.

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research.

  • Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI.

  • Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.

  • SOP: CRYSTALLIZATION. National Institute of Technology, Tiruchirappalli.

  • Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science.

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure.

  • Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science Publishers.

  • Characterization Techniques for Polymorphs. Seven Star Pharma.

  • 9 Ways to Crystallize Organic Compounds. wikiHow.

  • Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation. ResearchGate.

  • Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc.

  • What are the Growing Uses of XRD in Polymorph Screening. Drawell.

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical.

  • Crystallization. University of Colorado Boulder.

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.

  • Temperature-Variable FTIR and Solid-State 13C NMR Investigations on Crystalline Structure and Molecular Dynamics of Polymorphic Poly(l-lactide) and Poly(l-lactide)/Poly(d-lactide) Stereocomplex. ACS Publications.

  • Characterization of Polymorphic Forms (Polymorphism). Nishka Research.

  • Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium. PubMed.

  • Application Note: The characterisation of polymorphs by thermal analysis. Netzsch.

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. National Center for Biotechnology Information.

  • New FDA Guidance on Polymorphic Compounds in Generic Drugs. Bioprocess Online.

  • Single-crystal X-ray Diffraction. Carleton College.

  • ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. U.S. Food and Drug Administration.

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm.

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. National Center for Biotechnology Information.

  • 17 January,2023 Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. I-MAK.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry.

  • TGA vs DSC: Which Method is Best for Your Material Characterization?. Microbioz India.

  • Solid Form. Bruker.

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry.

  • Guidance for Industry. U.S. Food and Drug Administration.

  • Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. Federal Register.

  • Time domain NMR for polymorphism characterization. Journal of Applied Physics.

  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. ResearchGate.

  • procedure for the synthesize 2‐chloro‐3‐formylquinoline and 4‐hydroxycoumarin derivatives. ResearchGate.

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich.

  • Single crystal X-ray diffraction. Rigaku.

Sources

Exploratory

Strategic Profiling and Synthesis of 2-Chloro-7-ethyl-3-methylquinoline: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry and advanced materials, the q...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and advanced materials, the quinoline nucleus remains a privileged scaffold. Specifically, 2-Chloro-7-ethyl-3-methylquinoline (CEMQ) (CAS: 108097-03-6) serves as a highly versatile electrophilic building block. The presence of the labile C2-chloride allows for rapid diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 7-ethyl and 3-methyl substituents provide critical steric and lipophilic tuning for structure-activity relationship (SAR) optimization[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions. Here, we will dissect the physicochemical rationale, the mechanistic causality behind its synthesis, and a field-proven, self-validating experimental protocol for its generation.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of CEMQ is critical for downstream application and formulation. The 3-methyl group introduces a subtle steric bulk that can lock the conformation of subsequent C2-substituents, a vital feature in designing kinase inhibitors where dihedral angles dictate target pocket binding. Meanwhile, the 7-ethyl group enhances the overall lipophilicity (LogP), improving membrane permeability in cellular assays.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
Chemical Name 2-Chloro-7-ethyl-3-methylquinolineStandard IUPAC nomenclature.
CAS Registry Number 108097-03-6Unique identifier for procurement[2].
Molecular Formula C₁₂H₁₂ClNIndicates a high degree of unsaturation.
Molecular Weight 205.68 g/mol Low MW allows for substantial downstream elaboration without violating Lipinski's Rule of 5[2].
Topological Polar Surface Area 12.9 ŲHighly lipophilic; excellent blood-brain barrier (BBB) penetration potential.
Physical State Off-white to pale yellow solidPurity is visually indicated by the absence of dark brown oxidation byproducts.
Solubility Profile Soluble in EtOAc, DCM, DMSOFacilitates homogeneous transition-metal catalysis. Insoluble in water.

Mechanistic Pathway: The Chemistry of C2-Chlorination

The most robust synthetic route to 2-chloroquinolines relies on the deoxychlorination of their corresponding quinolin-2(1H)-one (carbostyril) precursors using Phosphorus oxychloride (POCl₃)[3].

The Causality of the Mechanism: The reaction is driven by the thermodynamic stability of the resulting aromatic system. The lactam tautomer of the carbostyril undergoes O-nucleophilic attack on the highly electrophilic phosphorus atom of POCl₃. This transforms the inherently poor leaving group (the carbonyl oxygen) into a highly reactive phosphorodichloridate intermediate. Subsequent addition-elimination (SₙAr) by the liberated chloride ion yields the fully aromatized 2-chloroquinoline product[4].

Mechanism Lactam Lactam Tautomer (Carbostyril) Attack O-Nucleophilic Attack on POCl3 Lactam->Attack -HCl Intermediate Phosphorodichloridate Intermediate Attack->Intermediate SNAr Addition-Elimination (Cl- Attack at C2) Intermediate->SNAr Cl- Product 2-Chloroquinoline Product SNAr->Product -PO2Cl2-

Figure 1: Mechanistic pathway of the chlorination of quinolin-2(1H)-one derivatives using POCl3.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the conversion of 7-ethyl-3-methylquinolin-2(1H)-one to CEMQ. I have designed this workflow as a self-validating system : each step contains intrinsic physical or chemical feedback to confirm success before proceeding.

Reagents Required
  • Substrate: 7-Ethyl-3-methylquinolin-2(1H)-one (1.0 equiv)

  • Reagent/Solvent: Phosphorus oxychloride (POCl₃) (3.0 to 5.0 equiv)

  • Quenching/Extraction: Crushed ice, Saturated aqueous NaHCO₃, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Procedure
  • Reagent Assembly & Activation: Suspend the carbostyril precursor in neat POCl₃ under an inert argon atmosphere.

    • Expert Insight: Using neat POCl₃ rather than a solvated system (like toluene) serves a dual purpose. It acts as the solvent to ensure complete dissolution upon heating, and the high molar excess drives the thermodynamic equilibrium entirely toward the phosphorodichloridate intermediate.

  • Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 105°C) for 3–4 hours.

    • Self-Validation: The reaction progress is physically indicated by the cessation of HCl gas evolution (monitored via a bubbler) and the formation of a homogeneous, dark-amber solution.

  • Controlled Quenching: Cool the mixture to room temperature, then add it dropwise to a vigorously stirred beaker of crushed ice.

    • Expert Insight: POCl₃ reacts violently with water. The ice acts as a massive thermal sink to control the exotherm while hydrolyzing the excess reagent into water-soluble phosphoric and hydrochloric acids[4].

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7–8.

    • Causality: If the solution remains acidic, the quinoline nitrogen will protonate, forming a water-soluble salt and drastically reducing your organic yield. Neutralization ensures the product remains neutral and lipophilic.

  • Extraction & Isolation: Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Assembly Carbostyril + Neat POCl3 Step2 2. Thermal Activation Reflux at 105°C (3-4h) Step1->Step2 Step3 3. Controlled Quenching Pour over crushed ice Step2->Step3 TLC Confirmation Step4 4. Neutralization Sat. NaHCO3 to pH 7-8 Step3->Step4 Step5 5. Extraction & Wash EtOAc extraction, Brine wash Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Evaporate Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of CEMQ.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized CEMQ, the following analytical validations must be performed:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 reverse-phase column (Acetonitrile/Water gradient). The C2-chloride significantly increases retention time compared to the carbostyril starting material. Target purity >98% (AUC).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Look for the characteristic isotopic signature of chlorine. You must observe the [M+H]⁺ peak at m/z 206.1 and the [M+2+H]⁺ isotope peak at m/z 208.1 in a roughly 3:1 ratio, confirming the presence of a single chlorine atom.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance, CDCl₃): The disappearance of the broad lactam N-H proton (~11.0 ppm) and the downfield shift of the aromatic protons confirm successful aromatization and chlorination.

References

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Efficient route to 3-methoxymethylquinoline – A precursor of 5-substituted quinolines Source: Arkivoc (Archive for Organic Chemistry) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Foundational

Strategic Utilization of 2-Chloro-7-ethyl-3-methylquinoline (CEMQ) in Medicinal Chemistry: A Privileged Scaffold for Advanced Drug Design

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the quinoline nucleus is uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the quinoline nucleus is universally recognized as a "privileged scaffold," capable of binding to diverse biological targets ranging from kinase hinge regions in oncology to allosteric sites in neuropharmacology [1][5]. However, the transition from a generic quinoline to a highly selective, potent clinical candidate requires precise topological tuning.

2-Chloro-7-ethyl-3-methylquinoline (CEMQ, CAS: 108097-03-6) represents a highly specialized synthetic intermediate designed for this exact purpose. Unlike unsubstituted chloroquinolines, CEMQ possesses a finely tuned steric and electronic profile. As an application scientist overseeing library generation and lead optimization, I rely on CEMQ because its substitution pattern allows for orthogonal late-stage functionalization (LSF) while pre-encoding critical physicochemical properties (lipophilicity and conformational restriction) into the final pharmacophore.

Structural Rationale & Physicochemical Profiling

The utility of CEMQ is not accidental; it is the result of deliberate structural logic. Every functional group on this molecule serves a distinct mechanistic and pharmacological purpose.

  • The C2-Chloro Handle (Reactivity): The nitrogen atom at the 1-position exerts a strong electron-withdrawing inductive and resonance effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position. This makes the C-Cl bond highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by transition metals [3].

  • The C3-Methyl Group (Conformational Lock): Placing a methyl group adjacent to the C2 reaction site introduces deliberate steric hindrance. Once a pharmacophore (e.g., a piperazine or aniline) is attached at C2, the C3-methyl group restricts its rotation. This forces the C2-substituent into a specific dihedral angle, often locking the molecule into the bioactive conformation required for target binding (e.g., fitting into the ATP-binding pocket of a kinase) [2].

  • The C7-Ethyl Group (Lipophilic Vector): The 7-position of the quinoline ring often projects into the solvent-exposed region or deep hydrophobic back-pockets of target proteins. The ethyl group increases the molecule's overall lipophilicity ( logP ), enhancing membrane permeability and providing a flexible hydrophobic anchor to drive binding affinity through van der Waals interactions [4].

StructuralLogic CEMQ CEMQ Core Scaffold C2 C2-Chloro Late-Stage Functionalization CEMQ->C2 C3 C3-Methyl Conformational Lock CEMQ->C3 C7 C7-Ethyl Lipophilic Vector CEMQ->C7 SNAr SNAr / Cross-Coupling C2->SNAr Steric Dihedral Angle Restriction C3->Steric Hydrophobic Deep Pocket Binding C7->Hydrophobic

Figure 1: Structural logic and physicochemical vectors of the CEMQ scaffold.

Mechanistic Pathways for C2-Functionalization

The primary synthetic objective when utilizing CEMQ is the displacement of the C2-chloride to install a target-specific moiety. The choice of methodology is strictly dictated by the electronic and steric nature of the incoming nucleophile.

SNAr vs. Buchwald-Hartwig Amination

For highly nucleophilic, unhindered aliphatic amines, SNAr is the preferred route. The reaction proceeds through a negatively charged Meisenheimer complex. To stabilize this highly charged transition state, polar aprotic solvents (like DMSO) are mandatory[3].

However, for weak nucleophiles (e.g., anilines, amides) or sterically demanding secondary amines, SNAr fails due to insurmountable activation energy barriers exacerbated by the C3-methyl group. In these cases, Palladium-catalyzed Buchwald-Hartwig cross-coupling is required [2]. The steric bulk of the C3-methyl group necessitates the use of highly specialized, bulky biarylphosphine ligands (such as BrettPhos) to force the reductive elimination step and prevent off-target β -hydride elimination.

Workflow Start CEMQ C2-Functionalization Decision Nucleophile Type? Start->Decision Aliphatic Aliphatic Amines (Strong Nucleophiles) Decision->Aliphatic High Nucleophilicity Aryl Anilines / Amides (Weak Nucleophiles) Decision->Aryl Low Nucleophilicity SNAr SNAr Protocol Base: DIPEA Solvent: DMSO Temp: 120°C Aliphatic->SNAr BH Buchwald-Hartwig Protocol Cat: Pd2(dba)3 + BrettPhos Base: NaOtBu Solvent: Toluene, 90°C Aryl->BH

Figure 2: Decision matrix for CEMQ C2-amination based on nucleophile electronics.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems. Causality is built into the solvent, base, and temperature choices, and analytical checkpoints are provided to verify mechanistic success.

Protocol A: Microwave-Assisted SNAr (For Aliphatic Amines)

Objective: Install a primary or unhindered secondary aliphatic amine at the C2 position. Causality: Microwave irradiation ensures rapid heating, which is critical to overcome the steric hindrance of the C3-methyl group, while DMSO stabilizes the Meisenheimer intermediate. DIPEA acts as a non-nucleophilic proton sink.

  • Setup: In a 10 mL microwave vial, dissolve CEMQ (1.0 eq, 0.5 mmol) and the aliphatic amine (1.5 eq) in anhydrous DMSO (3.0 mL).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.0 eq). Seal the vial with a crimp cap.

  • Reaction: Irradiate in a microwave reactor at 130 °C for 45 minutes.

  • Self-Validation (IPC): Sample 5 μ L of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The CEMQ parent mass ( [M+H]+≈206.1m/z ) must be completely depleted. The appearance of the product mass confirms successful substitution. If starting material remains, steric clash is dominating; switch to Protocol B.

  • Workup: Quench with water (10 mL) to precipitate the highly lipophilic product. Extract with EtOAc ( 3×10 mL), wash with brine to remove DMSO, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Sterically Hindered Buchwald-Hartwig Amination (For Anilines/Amides)

Objective: Couple weakly nucleophilic or sterically hindered amines to CEMQ [2]. Causality: Pd 2​ (dba) 3​ provides an active Pd(0) source. BrettPhos is chosen specifically because its extreme steric bulk accelerates oxidative addition into the deactivated C-Cl bond and forces the Pd(II) intermediate into a geometry that strongly favors reductive elimination. Toluene is used as a non-polar solvent to maximize the basicity of NaOtBu.

  • Setup: In an oven-dried Schlenk tube under Argon, combine CEMQ (1.0 eq, 0.5 mmol), the aniline derivative (1.2 eq), Pd 2​ (dba) 3​ (0.02 eq, 2 mol%), BrettPhos (0.04 eq, 4 mol%), and NaOtBu (1.5 eq).

  • Solvent: Add degassed anhydrous Toluene (4.0 mL).

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours under vigorous stirring.

  • Self-Validation (IPC): Analyze via LC-MS.

    • Validation Check: If the reaction stalls and a mass of 172.1m/z appears, this indicates protodepalladation (loss of the chloride without amine coupling). This means NaOtBu is too harsh or the amine is failing to coordinate. Corrective Action: Switch the base to Cs 2​ CO 3​ and increase the temperature to 100 °C.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary

The table below summarizes the expected outcomes and optimal conditions for functionalizing the CEMQ scaffold based on historical medicinal chemistry workflows [2][3].

Reaction TypeNucleophile ClassCatalyst / LigandBaseSolvent & TempTypical YieldIPC Marker (LC-MS)
SNAr Primary Aliphatic AmineNoneDIPEADMSO, 130 °C ( μ W)85 - 95%Loss of 206.1m/z
SNAr Secondary Aliphatic AmineNoneK 2​ CO 3​ DMF, 150 °C ( Δ )60 - 75%Loss of 206.1m/z
Buchwald-Hartwig Aniline / Aryl AminePd 2​ (dba) 3​ / BrettPhosNaOtBuToluene, 90 °C ( Δ )70 - 88%Formation of [M+H]+
Buchwald-Hartwig Lactam / AmidePd(OAc) 2​ / XantPhosCs 2​ CO 3​ Dioxane, 100 °C ( Δ )55 - 70%Monitor for 172.1m/z (Side product)

References

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, PubMed. URL: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • SNAr Radiofluorination with In Situ Generated [18F]Tetramethylammonium Fluoride. Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • EP0221947A1 - Derives de triazolyl-quinoline.European Patent Office, Google Patents.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, Taylor & Francis. URL:[Link]

Exploratory

Thermodynamic Stability Profiling of 2-Chloro-7-ethyl-3-methylquinoline: A Technical Guide for Drug Development

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The thermodynamic stability of an Active Pharmaceutical In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The thermodynamic stability of an Active Pharmaceutical Ingredient (API) dictates its formulation viability, shelf-life, and pharmacokinetic reliability. 2-Chloro-7-ethyl-3-methylquinoline (CAS: 108097-03-6)[1] is a highly substituted quinoline derivative representing a complex pharmacophore. Evaluating its stability requires deconvoluting the electronic and steric effects of its substituents while adhering to rigorous regulatory frameworks.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic protocol listing. Here, we explore the causality behind thermodynamic behaviors—linking molecular structure to macroscopic stability—and provide a self-validating, ICH-compliant experimental blueprint for thermodynamic profiling.

Theoretical Framework: Structural Thermodynamics

To predict and measure the stability of 2-Chloro-7-ethyl-3-methylquinoline, we must first analyze how its specific functional groups perturb the thermodynamic baseline of the quinoline core. Density Functional Theory (DFT) studies on substituted quinolines demonstrate that the energy gap ( ΔE ) between the HOMO and LUMO dictates kinetic stability and chemical reactivity[2].

Causality of Substituent Effects
  • 2-Chloro Substitution (-I Effect): The highly electronegative chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect. This lowers the energy of the HOMO, increasing the oxidation potential and rendering the molecule highly resistant to oxidative degradation. However, the C-Cl bond is a potential site for nucleophilic aromatic substitution if exposed to strong nucleophiles under thermal stress.

  • 3-Methyl Substitution (+I Effect & Steric Strain): The methyl group provides electron density via hyperconjugation. Critically, its proximity to the 2-chloro group induces significant steric strain. This localized strain increases the molecule's enthalpy of formation ( ΔHf​ ), creating a thermodynamic "spring" that can lower the activation energy for degradation pathways involving the C2-C3 bond.

  • 7-Ethyl Substitution (Entropy & Lipophilicity): The flexible ethyl chain at the C7 position increases the rotational degrees of freedom. During crystallization, this flexibility increases the entropy of fusion ( ΔSfus​ ), often resulting in a lower melting point ( Tm​ ) compared to rigid, planar quinolines.

G Core Quinoline Scaffold (Base Pharmacophore) Thermo Thermodynamic Stability (ΔG, ΔH_fus, T_m) Core->Thermo Defines baseline crystal packing Cl 2-Chloro Substitution (-I Effect, Electron Withdrawal) Cl->Core Decreases oxidative susceptibility Me 3-Methyl Substitution (+I Effect, Steric Strain) Me->Core Hyperconjugation & Steric hindrance with C2 Et 7-Ethyl Substitution (Lipophilicity, Lattice Entropy) Et->Core Increases rotational degrees of freedom

Fig 1: Structure-Property Relationship of 2-Chloro-7-ethyl-3-methylquinoline.

Regulatory Context: ICH Q1A(R2) Compliance

Any thermodynamic data generated for drug registration must comply with the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q1A(R2) outlines the exact temperature and humidity parameters required to establish a re-test period or shelf-life[3].

To ensure the protocol is self-validating, accelerated testing must be directly correlated with real-time long-term data. If a "significant change" (e.g., >5% degradation or failure to meet physical attributes) occurs during the 6-month accelerated study, intermediate testing becomes mandatory to map the kinetic degradation curve[3].

Table 1: ICH Q1A(R2) Standard Storage Conditions
Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocols: A Self-Validating System

To establish absolute trustworthiness in our thermodynamic data, the analytical workflow must be orthogonal. We cannot rely solely on chromatography; we must pair it with high-precision calorimetry.

Thermal Profiling via Modulated Differential Scanning Calorimetry (MDSC)

Standard DSC applies a linear heating rate, which can conflate simultaneous thermal events (e.g., melting and early-stage decomposition). For complex quinolines, we utilize Modulated DSC (MDSC) , which overlays a sinusoidal temperature oscillation on the linear heating ramp. This separates reversing heat flows (glass transitions, melting) from non-reversing heat flows (enthalpic relaxation, decomposition)[4].

Step-by-Step MDSC Protocol:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2-Chloro-7-ethyl-3-methylquinoline into a Tzero aluminum pan. Hermetically seal the pan to prevent mass loss from volatilization, which would skew heat capacity ( Cp​ ) calculations[4].

  • Calibration: Calibrate the MDSC baseline using high-purity sapphire disks, and calibrate temperature using indium and tin standards to ensure precision across the 210 K to 600 K range[4].

  • Method Execution: Equilibrate the sample at 20°C. Apply a linear heating rate of 2.0°C/min with a modulation amplitude of ±0.318°C every 60 seconds.

  • Orthogonal Validation (TGA): Crucial Step. Run Thermogravimetric Analysis (TGA) concurrently from 20°C to 400°C. If TGA shows mass loss before the MDSC melting endotherm, the molecule is undergoing thermal degradation prior to melting, and the ΔHfus​ calculated by MDSC must be kinetically corrected.

Table 2: Expected Thermodynamic Parameters (Derived from Quinoline Analogues)
ParameterAnalytical MethodExpected RangeCausality / Structural Driver
Melting Temperature ( Tm​ ) MDSC85°C – 130°CCrystal lattice packing dictated by 7-ethyl flexibility.
Enthalpy of Fusion ( ΔHfus​ ) MDSC20 – 35 kJ/molIntermolecular π−π stacking of the quinoline core.
Energy Gap ( ΔEHOMO−LUMO​ ) DFT (B3LYP)3.5 – 4.0 eV2-Chloro electronegativity stabilizing the HOMO[2].
Forced Degradation and Stability-Indicating HPLC

To prove that our long-term stability data is trustworthy, we must prove that our analytical method can actually "see" degradation. This is achieved through forced degradation (stress testing).

Step-by-Step Protocol:

  • Acid/Base Hydrolysis: Expose 1 mg/mL API solutions to 0.1N HCl and 0.1N NaOH at 60°C for 7 days. Causality: Tests the susceptibility of the C2-chloro bond to nucleophilic substitution.

  • Oxidation: Expose to 3% H2​O2​ at room temperature for 24 hours. Causality: Tests the stability of the electron-rich nitrogen in the quinoline ring against N-oxide formation.

  • Photolysis: Expose solid and solution states to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B).

  • Mass Balance Verification: Analyze stressed samples via HPLC-DAD-MS. The sum of the peak areas of the remaining parent API and all degradants must equal ~100% of the initial API peak area. If mass balance fails, degradants are either volatile, co-eluting, or retained on the column—invalidating the method.

Workflow Start API Batch Selection (Min. 3 Primary Batches) Thermal Thermal Profiling (MDSC & TGA) Start->Thermal Baseline Thermodynamics Stress Forced Degradation (Hydrolysis, Oxidation, Photolysis) Start->Stress Method Validation LongTerm Long-Term Stability 25°C/60% RH or 30°C/65% RH Start->LongTerm Accelerated Accelerated Stability 40°C/75% RH Start->Accelerated End Shelf-Life & Re-test Period Determination Thermal->End Analysis Stability-Indicating Analysis (HPLC-UV/MS) Stress->Analysis Validates resolving power LongTerm->Analysis 0, 3, 6, 9, 12+ months Accelerated->Analysis 0, 3, 6 months Analysis->End Kinetic Degradation Data

Fig 2: ICH Q1A(R2) Compliant Thermodynamic Stability Workflow.

Conclusion

Evaluating the thermodynamic stability of 2-Chloro-7-ethyl-3-methylquinoline requires a deep understanding of how its specific substitutions alter the electron density and steric strain of the quinoline core. By employing a self-validating methodology—where TGA validates MDSC, and forced degradation validates HPLC mass balance—researchers can generate unimpeachable, ICH-compliant stability profiles. This rigorous approach ensures that downstream formulation and clinical development are built upon a foundation of absolute physical chemistry.

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from:[Link]

  • RSC Advances. Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). Retrieved from:[Link]

  • Journal of Chemical & Engineering Data (ACS). Modulated Differential Scanning Calorimetry Measurements of 27 Compounds. (2021). Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-7-ethyl-3-methylquinoline as a Strategic Precursor in Antimalarial Drug Discovery

Executive Summary The emergence of multidrug-resistant Plasmodium falciparum strains, particularly those resistant to chloroquine (CQR), necessitates the continuous evolution of quinoline-based antimalarials[1]. While tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum strains, particularly those resistant to chloroquine (CQR), necessitates the continuous evolution of quinoline-based antimalarials[1]. While traditional 4-aminoquinolines and 8-aminoquinolines have been extensively explored, modifications at the 2-position of the quinoline ring offer a promising frontier for novel drug discovery[2].

This application note details the utility of 2-Chloro-7-ethyl-3-methylquinoline as a highly specialized synthetic precursor. By providing a comprehensive physicochemical profile and field-validated protocols, this guide empowers medicinal chemists to efficiently synthesize next-generation antimalarial hybrids capable of overcoming parasitic efflux mechanisms.

Scientific Rationale: The Scaffold Advantage

The structural architecture of 2-Chloro-7-ethyl-3-methylquinoline is purposefully designed for advanced structure-activity relationship (SAR) optimization:

  • The 7-Ethyl Substitution: Classic antimalarials like chloroquine rely on a 7-chloro group for optimal activity. Replacing this halogen with an ethyl group modulates the molecule's lipophilicity (clogP). This subtle shift enhances membrane permeability and alters the metabolic degradation profile, which is a proven strategy for evading mutant PfCRT (Plasmodium falciparum chloroquine resistance transporter) efflux pumps[3].

  • The 3-Methyl Steric Lock: The introduction of a methyl group at the C3 position provides localized steric hindrance. This restricts the conformational flexibility of any side chain attached at the C2 position. Conformational locking is a highly effective tactic to increase target binding affinity (e.g., to free heme) while minimizing off-target toxicity[3].

  • The 2-Chloro Reactive Handle: The chlorine atom at the C2 position serves as an electrophilic handle, primed for displacement via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, enabling the attachment of diverse pharmacophores[4].

Physicochemical Profile

To ensure reproducibility and accurate stoichiometric calculations, the quantitative data for this precursor is summarized below[5].

ParameterSpecification
Chemical Name 2-Chloro-7-ethyl-3-methylquinoline
CAS Number 108097-03-6
Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
Primary Reactive Site C2 (Electrophilic carbon)
Pharmacological Role Lipophilic core, β-hematin crystallization inhibitor

Experimental Methodologies

The electron-donating nature of the 3-methyl group slightly deactivates the C2 position toward nucleophilic attack compared to unsubstituted 2-chloroquinolines. Consequently, standard refluxing conditions often yield poor conversions. The following protocols are engineered to overcome these kinetic and steric barriers.

Protocol A: Phenol-Catalyzed SNAr for Primary Aliphatic Amines

Objective: Synthesize 2-(aminoalkylamino)-7-ethyl-3-methylquinoline derivatives using diaminoalkanes.

Causality & Experience: Phenol is utilized not merely as a solvent, but as a critical mild acid catalyst. By hydrogen-bonding to the quinoline nitrogen, phenol increases the electrophilicity of the C2 carbon, significantly lowering the activation energy required for chloride departure[1]. An extreme excess of the diamine is mandatory to prevent bis-alkylation (dimerization).

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask, combine 2-Chloro-7-ethyl-3-methylquinoline (1.0 eq, 5.0 mmol) and the desired diaminoalkane (e.g., 1,4-diaminobutane) (5.0 eq, 25.0 mmol).

  • Activation: Add phenol (2.0 eq, 10.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 130–140 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor progression via TLC (DCM:MeOH 9:1).

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (50 mL) and wash aggressively with 10% aqueous NaOH (3 x 20 mL) to deprotonate and extract the phenol into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from DCM to DCM/MeOH/NH4OH 90:9:1).

Protocol B: Buchwald-Hartwig Amination for Sterically Hindered Amines

Objective: Couple secondary, cyclic, or bulky amines (e.g., substituted piperazines) where SNAr is kinetically unviable.

Causality & Experience: When coupling sterically hindered amines, the 3-methyl group on the precursor creates an insurmountable kinetic barrier for SNAr. Buchwald-Hartwig cross-coupling bypasses this[4]. The use of an electron-rich, bulky phosphine ligand (like XPhos) is critical; it facilitates the oxidative addition of the deactivated 2-chloroquinoline and promotes rapid reductive elimination, preventing catalyst degradation. NaOtBu is selected as a strong, non-nucleophilic base to deprotonate the amine during the catalytic cycle without competing as a nucleophile[6].

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under argon, combine Pd2(dba)3 (0.05 eq, 5 mol%) and XPhos ligand (0.10 eq, 10 mol%).

  • Reagent Addition: Add 2-Chloro-7-ethyl-3-methylquinoline (1.0 eq, 2.0 mmol), the secondary amine (1.2 eq, 2.4 mmol), and NaOtBu (1.5 eq, 3.0 mmol)[6].

  • Degassing: Add anhydrous, degassed toluene (10 mL). Perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise poison the Palladium(0) catalyst[6].

  • Reaction: Seal the tube and heat at 100 °C for 8–12 hours until the starting material is consumed (monitor via LC-MS).

  • Workup: Cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and filter through a pad of Celite to remove palladium residues[6]. Extract with ethyl acetate, concentrate, and purify via silica gel chromatography.

Workflow and Mechanism of Action

The following diagram illustrates the synthetic divergence based on the amine nucleophile and the subsequent biological mechanism of action of the resulting antimalarial hybrids.

Pathway Precursor 2-Chloro-7-ethyl- 3-methylquinoline SNAr SNAr / Phenol Melt (Primary Amines) Precursor->SNAr Excess Amine 130°C Buchwald Buchwald-Hartwig (Bulky Amines) Precursor->Buchwald Pd Catalyst Base, 100°C Hybrid 2-Aminoquinoline Antimalarial Hybrid SNAr->Hybrid Purification Buchwald->Hybrid Purification Vacuole Accumulation in Parasite Food Vacuole Hybrid->Vacuole pH Trapping Hemozoin Inhibition of β-Hematin Formation Vacuole->Hemozoin Target Binding

Fig 1: Synthetic workflow and mechanism of action for 2-Chloro-7-ethyl-3-methylquinoline derivatives.

Validation & Quality Control

To ensure the trustworthiness of the synthesized compounds, every protocol must act as a self-validating system:

  • Structural Confirmation: Utilize 1H NMR, 13C NMR, and HRMS to confirm the regioselective displacement of the 2-chloro group and the integrity of the 7-ethyl and 3-methyl substituents.

  • Target Validation: Subject purified hybrids to an in vitro β-hematin inhibition assay. Efficacious compounds will demonstrate IC50 values < 10 µM, confirming their ability to disrupt heme crystallization[7].

References[1] A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents - SciSpace -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu_hoCG6YNQG2uIDnbXerpprcwznxpIZN0r8q4QFk73uqmdaHr0o292JueA_IdVCHArXQ4IU7rNFgwFjmTngH8uvqBKCp4YKjamtLYjJysdannAc_Qxg9w1QJU5zDabRoaWYEQoRQVxa8pTGI88prx3ZgQCCWVaCzlcIgMTBKMcNkAmYfKODbhdORrlAyqwlX6JZ4vXk82d3NauMuo[2] Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEf3WasyNXgG8lJIkorx9z6lACgKD8FeTD0rDxwMCCeJSbiz-yiw9igtU8eSQWQ8tGxSA_8h8DzUsGOGf492nyVHdAlk-BoHO2p8Jbt25syPdWXgZrFWFo5sUE-lBzaJfhDelXBnUhrU6D_7Sm[7] Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWu1DCJL0SD2CcFYyYrd7r298rbPztLhPF-SDCYTcDNKjJAYwXMpttRY2zTBme48o3nCOil1_XoNd5ZQ2WoO0eu4NZpCtIKI92eoGhEGQjTSODSv4jiunaieiqjkpKTUF1Bko5[5] 108097-03-6 CAS Manufactory - ChemicalBook -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw36lowdwLUVwHAt-4osAoC8Xclo1ZAm0evXxyUP4xpEscB-Dn7wNpcBhngfzWMwrXVJb0yUOuWt7ioUsE2ku4wNICnXCHE8yB59dBXMLXJTdVYb8t30ycpYc1UA06lfLtDzHMW6kv66AI1UBwCr-CJw-A1bs=[3] Design and Synthesis of Novel Chloroquine-based Antimalarials - PDXScholar -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9bFHAvrmOeTgoVoQoMBGhW_G3MKKPj5l2XhCUHxrnjcLDxBW9BYw4MQfocELsxclrdiwilVy8HuvZxnKsMhpNxo6a2_hdnPvdK7HQPQ-aAzv_Ah145GtHGCPgn29dLDsV4j1KPsojsc417ymaNxhIerSqqtcSWAhvA2bVyVOSmBYlI2_YFFPkwoimBrk54Ajr-batvQ9N[4] Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1-wz4nxBENs3-6eXs3Jxeo4fF4WJwQNzewvlL6ToxWza14K4lyeErv2F7P8Znz_N7KhJKTUeOa1rjxwt_BbmRARYGZcfjdftUFOBgzHETm9vKTUiG54Igabvba3U2HbNdF9rD[6] Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg7Gk0P8_6Do-QGrnCZIksPPjfuO4VzX4uNR2hZf54JGyGmfYy53vz9A6-5UendamDFujS_uS0fm4DKAsZjb8QYnwq0nC6u5W84pqr11CYJeoGrfuuvQ5RlQ5UEN6E0qMbNZRpi7Cc665v884JhgHuzLvG5pIPyQltzp8m2u5D92XnY677yL5g0g2mdt_WGGBY1UqfHKW4zpbfiw==

Sources

Application

Applications of 2-Chloro-7-ethyl-3-methylquinoline in OLED materials

Title: Advanced Application Notes: 2-Chloro-7-ethyl-3-methylquinoline in High-Efficiency OLED Material Synthesis Executive Briefing 2-Chloro-7-ethyl-3-methylquinoline (CEMQ, CAS: 108097-03-6) is a highly versatile hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Application Notes: 2-Chloro-7-ethyl-3-methylquinoline in High-Efficiency OLED Material Synthesis

Executive Briefing 2-Chloro-7-ethyl-3-methylquinoline (CEMQ, CAS: 108097-03-6) is a highly versatile heterocyclic building block. While traditionally recognized in medicinal chemistry for synthesizing bioactive quinoline derivatives, CEMQ has emerged as a critical precursor in materials science—specifically in the development of phosphorescent organic light-emitting diodes (PhOLEDs). The strategic placement of the chloro, ethyl, and methyl groups allows for precise electronic tuning and steric management, making it an ideal precursor for cyclometalated Iridium(III) complexes.

Mechanistic Insights & Structural Rationale

To design efficient red and orange PhOLED emitters, materials scientists rely on heavy-metal complexes that facilitate strong spin-orbit coupling. This enables 100% internal quantum efficiency by harvesting both singlet and triplet excitons. CEMQ serves as the foundational C^N ligand precursor due to three distinct structural advantages:

  • The 2-Chloro Position: The highly electrophilic nature of the C2 position adjacent to the quinoline nitrogen makes it exceptionally reactive toward palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the facile attachment of various aryl groups (e.g., phenyl, thiophene) to extend the π-conjugation, which is essential for shifting the emission wavelength into the1[1].

  • The 7-Ethyl & 3-Methyl Substituents: Alkyl chains are strategically introduced to increase the solubility of the resulting rigid metal complexes in organic solvents, a prerequisite for solution-processed OLED manufacturing. Furthermore, these bulky groups provide steric hindrance that suppresses intermolecular π-π stacking, thereby mitigating Aggregation-Caused Quenching (ACQ) and improving the 2[2].

  • Cross-Disciplinary Utility: For drug development professionals, the exact nucleophilic aromatic substitution and cross-coupling protocols used here to build OLED ligands are directly applicable to synthesizing3[3], where the 2-chloro group acts as a universal handle for diversification.

Synthetic Workflow Diagram

G CEMQ 2-Chloro-7-ethyl-3-methylquinoline (Starting Material) Ligand 2-Aryl-7-ethyl-3-methylquinoline (C^N Ligand) CEMQ->Ligand Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 90°C Aryl Arylboronic Acid (e.g., Phenylboronic acid) Aryl->Ligand Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 90°C Dimer Chloro-Bridged Ir(III) Dimer [(C^N)2Ir(μ-Cl)]2 Ligand->Dimer 2-Ethoxyethanol/H2O 110°C, 24h IrCl3 IrCl3·nH2O IrCl3->Dimer 2-Ethoxyethanol/H2O 110°C, 24h OLED Heteroleptic Ir(III) Complex (Red PhOLED Emitter) Dimer->OLED Na2CO3, 2-Ethoxyethanol 100°C, 12h Ancillary Ancillary Ligand (e.g., acac) Ancillary->OLED Na2CO3, 2-Ethoxyethanol 100°C, 12h

Synthesis of Ir(III) PhOLED emitters from 2-Chloro-7-ethyl-3-methylquinoline.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of the 2-Aryl-7-ethyl-3-methylquinoline (C^N) Ligand

Causality: A biphasic solvent system (Toluene/EtOH/H₂O) is employed because it simultaneously dissolves the highly non-polar CEMQ and the highly polar inorganic base (K₂CO₃), ensuring the two phases interact efficiently at the interface where the Pd(0) catalyst operates.

  • Preparation: In a 250 mL Schlenk flask, combine CEMQ (10.0 mmol), phenylboronic acid (12.0 mmol), and K₂CO₃ (20.0 mmol).

  • Solvation & Degassing: Add 100 mL of a Toluene/Ethanol/Water mixture (2:1:1 v/v). Bubble with ultra-pure N₂ for 30 minutes. Causality: Oxygen rapidly deactivates the Pd(0) catalyst to Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.5 mmol, 5 mol%) under a positive N₂ stream.

  • Reaction: Reflux the mixture at 90°C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/Ethyl Acetate, 10:1).

Self-Validation/QC: Perform Thin-Layer Chromatography (TLC). The starting CEMQ spot must be completely consumed. ¹H-NMR should reveal the disappearance of the boronic acid protons and the appearance of a multiplet in the aromatic region (7.4–8.2 ppm) corresponding to the newly attached aryl ring.

Protocol B: Formation of the Chloro-Bridged Iridium(III) Dimer

Causality: 2-Ethoxyethanol is chosen as the primary solvent because its high boiling point (135°C) provides the necessary thermal energy to overcome the high activation barrier of C-H bond activation during cyclometalation.

  • Preparation: In a 100 mL round-bottom flask, dissolve the C^N ligand from Protocol A (22.0 mmol) in 30 mL of 2-Ethoxyethanol.

  • Metal Addition: Dissolve IrCl₃·nH₂O (10.0 mmol) in 10 mL of deionized water and add to the flask.

  • Reaction: Reflux the mixture at 110°C for 24 hours under N₂.

  • Isolation: Cool the mixture to room temperature. Add 50 mL of water to fully precipitate the chloro-bridged dimer.

  • Washing: Filter the solid and wash sequentially with water (to remove unreacted IrCl₃) and cold ethanol (to remove unreacted ligand).

Self-Validation/QC: The product should be a brightly colored (usually yellow/orange) powder. Mass spectrometry (MALDI-TOF) must show the exact mass of the [(C^N)₂Ir(μ-Cl)]₂ dimer, confirming4[4].

Protocol C: Synthesis of the Heteroleptic Ir(III) Emitter

Causality: Sodium carbonate (Na₂CO₃) is used to deprotonate the ancillary ligand (e.g., acetylacetone, acac), generating a strong nucleophile that cleaves the stable chloro-bridge of the dimer, satisfying the octahedral coordination geometry of Ir(III).

  • Preparation: Combine the Ir(III) dimer (1.0 mmol), acetylacetone (2.5 mmol), and Na₂CO₃ (5.0 mmol) in 30 mL of 2-Ethoxyethanol.

  • Reaction: Heat to 100°C for 12 hours under N₂.

  • Workup: Cool to room temperature, filter off the inorganic salts, and evaporate the solvent.

  • Purification: Purify the crude product by vacuum sublimation (10⁻⁶ Torr, 250°C) to achieve OLED-grade purity (>99.9%).

Self-Validation/QC: The final complex must exhibit strong red/orange phosphorescence under a 365 nm UV lamp. Cyclic voltammetry should be performed to confirm the HOMO/LUMO levels match the host material in the OLED device architecture.

Quantitative Data Summaries

The integration of the 7-ethyl and 3-methyl groups via CEMQ significantly alters the photophysical and electrochemical properties of the resulting Ir(III) complexes compared to unsubstituted analogs.

Complex Derivative (Ancillary Ligand)Absorption Max (nm)Emission Max (nm)PL Quantum Yield (%)HOMO (eV)LUMO (eV)
CEMQ-Phenyl (acac) 46561648.5-5.22-2.85
CEMQ-Thiophene (acac) 48063842.1-5.18-2.91
Unsubstituted Quinoline (acac)45059835.0-5.30-2.80

*Provided as a baseline to demonstrate the red-shifting and PLQY enhancement effects of the alkyl substituents.

References

  • Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii) 8-hydroxyquinolinates Source: ResearchGate URL:[Link]

  • Tuning the saturated red emission: synthesis, electrochemistry and photophysics of 2-arylquinoline based iridium(III) complexes and their application in OLEDs Source: Journal of Materials Chemistry (RSC) URL:[Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro Source: PubMed Central (PMC) URL:[Link]

  • Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-7-ethyl-3-methylquinoline

Welcome to the technical support center for the synthesis of 2-Chloro-7-ethyl-3-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-ethyl-3-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Overview of the Synthetic Strategy

The most reliable and common route to 2-Chloro-7-ethyl-3-methylquinoline is a two-step process. This strategy is often preferred as it breaks down the synthesis into manageable stages, allowing for purification of the intermediate, which is critical for achieving high yield and purity in the final step.

  • Step 1: Quinolone Formation. Synthesis of the precursor, 7-ethyl-3-methylquinolin-2(1H)-one , via an acid-catalyzed cyclization reaction.

  • Step 2: Chlorination. Conversion of the quinolone to the final product, 2-Chloro-7-ethyl-3-methylquinoline , using a suitable chlorinating agent.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols for each of these critical steps.

Overall Synthetic Workflow

Synthetic_Pathway Overall Synthetic Pathway for 2-Chloro-7-ethyl-3-methylquinoline cluster_0 Starting Materials cluster_1 Step 1: Quinolone Formation cluster_2 Step 2: Chlorination SM1 p-Ethylaniline Intermediate 7-ethyl-3-methylquinolin-2(1H)-one SM1->Intermediate Condensation & Cyclization SM2 Ethyl 2-methylacetoacetate SM2->Intermediate Product 2-Chloro-7-ethyl-3-methylquinoline Intermediate->Product POCl₃

Caption: High-level overview of the two-step synthesis.

II. Step 1: Synthesis of 7-ethyl-3-methylquinolin-2(1H)-one

This step typically involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization, a variant of the Conrad-Limpach synthesis. The yield and purity of this quinolone intermediate are paramount for the success of the subsequent chlorination.

Troubleshooting Guide & FAQs: Quinolone Formation

Q1: My yield for the quinolone-forming cyclization is very low. What are the most likely causes?

A1: Low yields in this step almost always trace back to three critical parameters: reaction temperature, catalyst efficacy, or reactant quality.

  • Inadequate Temperature: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular ring closure. Temperatures below 250°C are often insufficient.

  • Catalyst Choice: While sulfuric acid can be used, Polyphosphoric Acid (PPA) is often a more effective catalyst and dehydrating agent for this type of cyclization.[1][2] It provides a viscous medium that can facilitate the high temperatures required.

  • Sub-optimal Reaction Time: Insufficient heating time will result in incomplete conversion. Conversely, prolonged heating at excessively high temperatures can lead to decomposition and tar formation.[3][4] Reaction progress should be monitored (e.g., by TLC) if possible.

Q2: I'm observing significant charring and tar formation in my reaction vessel. How can I mitigate this?

A2: Tar formation is a common side reaction in high-temperature, strongly acidic quinoline syntheses.[4] It arises from the polymerization of reactants or intermediates.

  • Ensure Homogeneity: Ensure vigorous and efficient stirring throughout the reaction to prevent localized overheating, which is a primary cause of charring.

  • Controlled Heating: Heat the reaction mixture using a sand bath or heating mantle with a temperature controller to ensure uniform and stable temperature distribution. Avoid direct flame heating.

  • Purity of Reagents: Use freshly distilled p-ethylaniline and high-purity β-ketoester. Impurities can act as catalysts for polymerization.

Q3: Is there a preferred work-up procedure for isolating the quinolone intermediate?

A3: A careful work-up is crucial. The highly viscous and acidic reaction mixture (especially with PPA) must be handled correctly.

  • Cooling: Allow the reaction vessel to cool to a manageable temperature (e.g., below 100°C) before quenching.

  • Quenching: Carefully and slowly pour the viscous mixture into a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. This step is highly exothermic and should be done in a fume hood with appropriate PPE.

  • Neutralization & Filtration: Slowly neutralize the acidic slurry with a base (e.g., concentrated NaOH or NH₄OH solution) until basic (pH > 8). The quinolone product, which is typically a solid, can then be collected by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities.

  • Recrystallization: The crude solid should be recrystallized from a suitable solvent (e.g., ethanol, isopropanol, or acetic acid) to achieve high purity.

Detailed Protocol: Synthesis of 7-ethyl-3-methylquinolin-2(1H)-one

This protocol is an optimized procedure based on established methodologies.

ReagentMolar Eq.MW ( g/mol )Amount
p-Ethylaniline1.0121.1812.12 g
Ethyl 2-methylacetoacetate1.1144.1715.86 g
Polyphosphoric Acid (PPA)--~150 g

Procedure:

  • Condensation: In a 250 mL round-bottom flask, combine p-ethylaniline (12.12 g) and ethyl 2-methylacetoacetate (15.86 g). Heat the mixture at 110-120°C for 1 hour with stirring. During this time, ethanol will be evolved as the enamine intermediate is formed.

  • Cyclization: Allow the mixture to cool slightly. Carefully add polyphosphoric acid (~150 g) to the flask. Equip the flask with a mechanical stirrer and a thermometer.

  • Heating: Heat the viscous mixture with efficient stirring in a sand bath. Slowly raise the temperature to 250-260°C and maintain it for 2-3 hours. Monitor the reaction by taking small aliquots, quenching them in ice/water, neutralizing, and analyzing by TLC (e.g., 9:1 DCM:Methanol).

  • Work-up: Cool the reaction mixture to below 100°C. In a fume hood, carefully pour the mixture into 1 L of crushed ice with vigorous stirring.

  • Isolation: Neutralize the resulting slurry by the slow addition of 50% NaOH solution until the pH is ~9. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with copious amounts of water, followed by cold diethyl ether. Recrystallize the crude product from ethanol to yield 7-ethyl-3-methylquinolin-2(1H)-one as a crystalline solid.

III. Step 2: Chlorination to 2-Chloro-7-ethyl-3-methylquinoline

The conversion of the C2-hydroxyl group (in its keto tautomeric form) of the quinolone to a chloride is a standard transformation. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.[5]

Mechanism of POCl₃ Chlorination

The reaction proceeds via the formation of a phosphate ester, which is an excellent leaving group, followed by nucleophilic attack by a chloride ion.[5]

POCl3_Mechanism Simplified POCl₃ Chlorination Mechanism Quinolone 7-ethyl-3-methylquinolin-2(1H)-one Intermediate Phosphate Ester Intermediate (Excellent Leaving Group) Quinolone->Intermediate Nucleophilic Attack on Phosphorus POCl3 P(=O)Cl₃ POCl3->Intermediate Product 2-Chloro-7-ethyl-3-methylquinoline Intermediate->Product SNAr Attack by Cl⁻ Chloride Cl⁻ Chloride->Product Byproduct H₃PO₄ + HCl (after workup) Product->Byproduct Aqueous Workup Troubleshooting_Chlorination Troubleshooting Workflow for Low Chlorination Yield start Low Yield of 2-Chloro Product check_sm Is starting quinolone pure and dry? start->check_sm check_tlc TLC shows incomplete reaction? check_sm->check_tlc Yes sol_sm Recrystallize/dry quinolone under vacuum. check_sm->sol_sm No sol_tlc_yes Increase reaction time/temp. Use excess POCl₃. Consider adding cat. DMF. check_tlc->sol_tlc_yes Yes sol_tlc_no Proceed to check workup. check_tlc->sol_tlc_no No check_workup Product lost during workup/extraction? sol_workup Ensure pH > 8 before extraction. Use appropriate solvent (DCM/EtOAc). Perform multiple extractions. check_workup->sol_workup Yes sol_tlc_no->check_workup

Sources

Optimization

Technical Support Center: Solubilizing 2-Chloro-7-ethyl-3-methylquinoline in DMSO

Welcome to the advanced troubleshooting guide for 2-Chloro-7-ethyl-3-methylquinoline . As a highly substituted quinoline derivative, this compound presents unique physicochemical challenges during in vitro and in vivo as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 2-Chloro-7-ethyl-3-methylquinoline . As a highly substituted quinoline derivative, this compound presents unique physicochemical challenges during in vitro and in vivo assay preparation. This guide provides researchers with mechanistically grounded, self-validating protocols to ensure reliable and reproducible solubility.

The Physicochemical Challenge: Causality Behind the Insolubility

To successfully formulate 2-Chloro-7-ethyl-3-methylquinoline, we must first understand the molecular forces driving its behavior:

  • High Crystal Lattice Energy & Hydrophobicity: The core is a lipophilic quinoline ring. The addition of ethyl and methyl aliphatic chains drastically increases its hydrophobicity (LogP). Furthermore, the heavy 2-chloro substitution increases intermolecular dispersion forces, resulting in a high crystal lattice energy that resists dissolution.

  • The Hygroscopic Threat of DMSO: While Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent that dissolves lipophiles via cavity formation, it is notoriously hygroscopic[1]. When DMSO absorbs atmospheric moisture, the water induces a highly structured hydrogen-bonded network. This structural shift destroys the solvent cavities, forcefully expelling lipophilic compounds and causing them to crash out[1].

  • Electronic Deactivation: While many quinoline derivatives can be dissolved in aqueous media by lowering the pH to protonate the basic nitrogen[2], the 2-chloro group exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent nitrogen, making protonation at physiological or mildly acidic pH nearly impossible. Therefore, co-solvency and micellization are required over pH adjustment.

Diagnostic Workflow

TroubleshootingWorkflow Start Precipitation Observed Phase Occurs in which phase? Start->Phase Stock 100% DMSO Stock Phase->Stock Assay Aqueous Assay Buffer Phase->Assay Hygro Hygroscopic Water Absorption? Stock->Hygro Temp Storage Temp < 20°C? Stock->Temp Dilution DMSO Shock (Kinetic Crash)? Assay->Dilution Fresh Use Fresh Anhydrous DMSO Hygro->Fresh Warm Warm to 37°C & Sonicate Temp->Warm Cosolvent Add PEG300/Tween-80 Co-solvents Dilution->Cosolvent pH Micellar Encapsulation Required Dilution->pH

Diagnostic workflow for troubleshooting 2-Chloro-7-ethyl-3-methylquinoline precipitation.

Frequently Asked Questions (Troubleshooting)

Q1: My powder won't dissolve completely in DMSO at 10 mM. What is the mechanistic cause? A1: The high crystal lattice energy of the substituted quinoline must be overcome thermodynamically. Additionally, pure DMSO has a relatively high freezing point of 18.5°C[3]. In a cool laboratory, localized micro-freezing or increased solvent viscosity hinders the dipole interactions needed for dissolution. Solution: Warm the solution to 37°C and apply bath sonication to provide the kinetic energy necessary to disrupt the lattice.

Q2: The 100% DMSO stock solution was clear yesterday, but today there are crystals at the bottom of the tube. Why? A2: DMSO acts as a sponge for atmospheric moisture. Even brief exposure to air during pipetting introduces water, which depresses the freezing point and alters the solvent's polarity[1]. This creates a supersaturated, thermodynamically unstable state. Subsequent freeze-thaw cycles lower the activation energy for nucleation, causing the compound to precipitate[1]. Solution: Always use a freshly opened bottle of anhydrous DMSO. Aliquot the stock into single-use vials and store at -80°C to prevent freeze-thaw degradation[4].

Q3: When I dilute the DMSO stock into my cell culture medium, the compound crashes out immediately. How do I prevent "DMSO shock"? A3: "DMSO shock" occurs when a concentrated stock is rapidly introduced into an aqueous environment, instantly exceeding the compound's kinetic solubility[2]. Because the 2-chloro group prevents simple pH-based protonation, you must bridge the polarity gap mechanically. Solution: Utilize a stepwise dilution with co-solvents (e.g., PEG300) to lower the dielectric constant of the aqueous phase, and surfactants (e.g., Tween-80) to encapsulate the hydrophobic compound in micelles prior to adding the aqueous buffer[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Preparation of a 10 mM Anhydrous Stock Solution
  • Equilibration: Allow the 2-Chloro-7-ethyl-3-methylquinoline powder and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator.

  • Dissolution: Weigh the required mass and add the anhydrous DMSO. Vortex vigorously for 60 seconds.

  • Thermodynamic Input: If the solution is not perfectly clear, heat the vial in a water bath at 37°C for 5 minutes, followed by ultrasonic bath sonication for 2 minutes.

  • Validation Checkpoint (Micro-precipitation Test): Aliquot 100 µL of the solution into a microcuvette. Measure the optical density (OD) at 600 nm against a pure DMSO blank.

    • Pass: OD600 < 0.05. The solution is a true molecular dispersion.

    • Fail: OD600 ≥ 0.05. Invisible micro-precipitates are scattering light. Repeat Step 3.

  • Storage: Immediately divide into 10 µL to 50 µL single-use aliquots. Flush vials with dry argon or nitrogen gas, seal tightly, and store at -80°C.

Protocol B: Stepwise Aqueous Dilution for Assays (Co-solvent Method)

This protocol utilizes a validated 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle system[5].

  • Thaw: Thaw a single-use aliquot of the 10 mM stock at 37°C. Do not use stocks that have been previously thawed.

  • Primary Solvation (10% Vol): Pipette the required volume of the DMSO stock into a new vial.

  • Polarity Bridging (40% Vol): Add PEG300 to the DMSO stock. Vortex for 30 seconds. Validation: The solution must remain optically clear.

  • Micellization (5% Vol): Add Tween-80. Vortex vigorously for 60 seconds to ensure homogeneous micelle formation[5].

  • Aqueous Introduction (45% Vol): Pre-warm the Saline or PBS to 37°C. Add the aqueous phase dropwise while continuously vortexing the vial to prevent localized kinetic crashing[2].

  • Validation Checkpoint (Centrifugation Test): Centrifuge the final working solution at 10,000 x g for 5 minutes at room temperature. Carefully examine the bottom of the tube.

    • Pass: No visible pellet. The compound is stably encapsulated.

    • Fail: A visible white pellet indicates the kinetic solubility was exceeded. You must lower the initial stock concentration or increase the surfactant ratio.

Quantitative Data Summary

The table below summarizes the expected solubility limits and validation metrics based on the solvent system's thermodynamic properties.

Solvent SystemPhaseExpected Solubility LimitValidation MetricMechanistic Causality
100% Anhydrous DMSO Stock> 10 mMOD600 < 0.05Optimal cavity formation in a pure aprotic environment.
100% Hydrated DMSO Stock< 1 mMVisible crystalsWater induces structured H-bonding, expelling the lipophilic quinoline.
10% DMSO + 90% PBS Assay< 50 µMPellet upon centrifugationRapid polarity shift causes immediate "DMSO shock" and kinetic crash.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline Assay / In Vivo≥ 2.5 mg/mLClear solution, no pelletSurfactant micellization and co-solvent polarity bridging stabilize the compound.

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from[Link]

  • Wikipedia. Dimethyl sulfoxide. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 2-Chloro-7-ethyl-3-methylquinoline

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Chloro-7-ethyl-3-methylquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Chloro-7-ethyl-3-methylquinoline .

Because this molecule features a highly lipophilic core (driven by the 7-ethyl and 3-methyl groups) paired with a weakly basic, sterically hindered nitrogen and a 2-chloro substituent, it is notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and polymorphic instability. This guide moves beyond basic empirical troubleshooting; it provides mechanistic explanations and self-validating protocols to ensure thermodynamic control over your purification workflows.

Core Crystallization Decision Workflow

Workflow Start Crude 2-Chloro-7-ethyl- 3-methylquinoline Dissolution Dissolution in Primary Solvent (e.g., Ethanol at 60°C) Start->Dissolution LLPS_Risk High LLPS Risk? (High Solubility Solvent) Dissolution->LLPS_Risk PhaseMap Map Ternary Phase Diagram (Avoid Spinodal Curve) LLPS_Risk->PhaseMap Yes Metastable Cool to Metastable Zone (45°C) LLPS_Risk->Metastable No PhaseMap->Metastable Seeding Introduce Form I Seeds (1-2 wt%) Metastable->Seeding Growth Controlled Desupersaturation (0.2°C/min Cooling) Seeding->Growth Isolation Filtration & Washing (Pure API) Growth->Isolation

Crystallization decision tree for 2-Chloro-7-ethyl-3-methylquinoline emphasizing LLPS avoidance.

Module 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my product form a cloudy emulsion instead of crystals upon cooling or antisolvent addition? A: You are observing1[1]. Due to the high lipophilicity of 2-Chloro-7-ethyl-3-methylquinoline, the system reaches the spinodal decomposition curve before it can breach the metastable zone limit for heterogeneous nucleation. Instead of integrating into an ordered crystal lattice, the system minimizes free energy by splitting into a solute-rich oil phase and a solute-lean continuous phase. Solvents with excessively high drug solubility at elevated temperatures exacerbate this risk by reducing the maximum achievable supersaturation[2].

Q: How do I prevent oiling out during antisolvent crystallization? A: You must engineer the solvent system to favor thermodynamic crystallization over kinetic trapping. This requires operating strictly within the metastable zone and utilizing a seeding strategy to consume supersaturation before the spinodal boundary is crossed[3].

Mechanism cluster_LLPS Kinetic Trap (Oiling Out) cluster_Cryst Thermodynamic Control (Crystallization) Supersat Supersaturated Solution 2-Chloro-7-ethyl-3-methylquinoline Rapid Rapid Cooling / Excess Antisolvent Supersat->Rapid Controlled Controlled Cooling + Seeding Supersat->Controlled Spinodal Spinodal Decomposition Rapid->Spinodal Droplets Solute-Rich Oil Droplets (Impurity Scavenging) Spinodal->Droplets Gum Amorphous Gum / Gel Droplets->Gum Lattice Ordered Crystal Lattice Integration Droplets->Lattice Spontaneous Solidification (Low Purity) Hetero Heterogeneous Nucleation Controlled->Hetero Hetero->Lattice Pure High-Purity Crystals Lattice->Pure

Mechanistic divergence between spinodal decomposition (LLPS) and controlled nucleation.

Self-Validating Protocol: Anti-Solvent Seeding Crystallization

Validation Metric: Monitor the reactor with a Process Video Microscope (PVM) or Focused Beam Reflectance Measurement (FBRM). A steady rise in chord counts without the appearance of spherical droplets confirms successful crystal growth.

  • Dissolution: Dissolve crude 2-Chloro-7-ethyl-3-methylquinoline in Ethanol at 60°C to a concentration of 150 mg/mL.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane to remove heterogeneous nucleating agents (dust/particulates) that could trigger premature, uncontrolled nucleation.

  • Cooling & Antisolvent Addition (Phase 1): Cool the reactor to 45°C. Begin dropwise addition of Heptane (antisolvent) until the solution reaches a 70:30 EtOH:Heptane ratio. Crucial: Stop addition before the cloud point is reached.

  • Seeding: Introduce 1-2 wt% of pure Form I seed crystals (pre-milled to <20 µm). Hold the temperature at 45°C for 60 minutes. This aging step allows the seed bed to mature and consume supersaturation, ensuring the system stays clear of the spinodal curve.

  • Antisolvent Addition (Phase 2): Resume Heptane addition at a controlled rate of 0.1 bed-volumes/minute until a final 50:50 ratio is achieved.

  • Isolation: Ramp cooling to 5°C at a rate of 0.2°C/min. Isolate the crystalline slurry via vacuum filtration, wash with cold Heptane, and dry under vacuum at 40°C.

Module 2: Polymorphism & Solid-State Control

Q: My batch-to-batch solubility and melting points are inconsistent. Is this a polymorphism issue? A: Yes. 4 occurs when molecules adopt different packing arrangements in the solid state[4]. The 2-chloro and alkyl substituents on the quinoline ring allow for multiple hydrogen/halogen bonding networks and van der Waals packing motifs. Metastable forms typically precipitate under rapid kinetic cooling (e.g., in Toluene), leading to lower chemical stability and variable dissolution rates.

Q: How do I ensure I am isolating the thermodynamically stable polymorph? A: You must utilize a solvent system that provides sufficient solubility to allow for Ostwald ripening (where metastable crystals dissolve and redeposit onto the stable form). Extended slurry times at elevated temperatures (e.g., 40°C in an Ethanol/Heptane mix) will thermodynamically drive the bulk powder to the most stable lattice configuration.

Quantitative Data: Solvent System Impact on Crystallization

The following table summarizes the causal relationship between solvent choice, LLPS propensity, and polymorphic outcome for this class of quinoline derivatives.

Solvent SystemRatio (v/v)Cooling Rate (°C/min)LLPS Observed?Yield (%)Purity (HPLC %)Dominant Polymorph
Methanol / Water80:201.0Yes (Severe)65.292.1Mixed (Form I + Amorphous)
Ethanol / Heptane50:500.5No88.498.5Form I (Thermodynamic)
TolueneN/A0.2No74.199.2Form II (Metastable)
Ethyl Acetate / Hexane30:700.5Yes (Mild)81.096.4Form I

Module 3: Purification from Regioisomers & Impurities

Q: My crude mixture contains unreacted starting materials and regioisomers (e.g., 4-chloro or 5-ethyl isomers). Recrystallization isn't purging them effectively. What is the mechanism of this failure? A: Regioisomers of 2-Chloro-7-ethyl-3-methylquinoline often have nearly identical spatial footprints and lipophilicity. During rapid crystallization, these impurities can co-crystallize by substituting into the host crystal lattice (forming a solid solution) or they can be scavenged by oil droplets if LLPS occurs[3].

Q: How can I achieve >99% purity? A: If the impurity profile is highly structurally similar, standard recrystallization may fail. You must couple 5 with a final polishing crystallization[5].

Self-Validating Protocol: Chromatographic Pre-Purification & Polishing

Validation Metric: TLC (Hexane:Ethyl Acetate 85:15) should show a single distinct spot (Rf ~0.4) before proceeding to the final crystallization step.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Hexane. Pack the column firmly to avoid channeling.

  • Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and load it onto the silica bed.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5, ramping to 85:15). The 2-chloro substituent significantly impacts the dipole moment, allowing separation from non-chlorinated or differently substituted isomers.

  • Fraction Collection: Pool fractions containing the target mass (verify via LC-MS or TLC). Evaporate the solvent under reduced pressure to yield a highly enriched solid.

  • Polishing Crystallization: Subject the enriched solid to the Anti-Solvent Seeding Crystallization protocol (Module 1) using Ethanol/Heptane to purge any residual silica or trace organic impurities and establish the correct polymorphic form.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Crystal Polymorphism in Chemical Process Development Source: Annual Reviews (Annual Review of Chemical and Biomolecular Engineering) URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Crystals) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-7-ethyl-3-methylquinoline Substitutions

Executive Summary Working with 2-Chloro-7-ethyl-3-methylquinoline presents a unique synthetic challenge. While the C2 position of the quinoline core is electronically primed for nucleophilic attack, the adjacent C3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Working with 2-Chloro-7-ethyl-3-methylquinoline presents a unique synthetic challenge. While the C2 position of the quinoline core is electronically primed for nucleophilic attack, the adjacent C3-methyl group acts as a severe steric shield. This steric bulk restricts the trajectory of incoming nucleophiles in SNAr reactions and impedes the oxidative addition and transmetalation steps in palladium-catalyzed cross-couplings. This guide provides field-proven, mechanistically grounded solutions to bypass these limitations.

Diagnostic Workflow

Workflow Substrate 2-Chloro-7-ethyl-3-methylquinoline (Sterically Hindered at C2) Decision Select Substitution Type Substrate->Decision SNAr SNAr (Aliphatic Amines / Alkoxides) Decision->SNAr Strong Nucleophiles Coupling Pd-Catalyzed Coupling (Aryl Amines / Boronic Acids) Decision->Coupling Weak/Bulky Nucleophiles SNAr_Action Action: Microwave Irradiation Solvent: NMP/DMF Temp: 120-150°C SNAr->SNAr_Action Buchwald Buchwald-Hartwig Ligand: BrettPhos/RuPhos Base: t-BuONa Coupling->Buchwald Amines Suzuki Suzuki-Miyaura Catalyst: Pd(PPh3)4 Solvent: DME/H2O (90°C) Coupling->Suzuki Boronic Acids Validation Validation: LC-MS & TLC (Check for Des-chloro byproducts) SNAr_Action->Validation Buchwald->Validation Suzuki->Validation

Workflow for overcoming C2 steric hindrance in quinoline substitutions.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why do my standard SNAr reactions with aliphatic amines fail, yielding mostly unreacted starting material? A1: The failure is driven by steric repulsion. For an SNAr reaction to proceed, the nucleophile must approach the C2 carbon at an angle that allows the formation of the tetrahedral Meisenheimer intermediate. The C3-methyl group physically blocks this approach vector, drastically increasing the activation energy required for the substitution 1. To overcome this, you must abandon standard reflux conditions and utilize microwave irradiation (120–150 °C) in highly polar aprotic solvents (NMP or DMF).

Q2: I am attempting a Buchwald-Hartwig amination with a bulky aniline, but I only observe des-chloro byproducts. How can I force the C-N bond formation? A2: Des-chloro byproducts indicate that oxidative addition of Pd(0) into the C2-Cl bond is occurring, but the subsequent transmetalation (amine coordination) or reductive elimination is failing due to the combined steric bulk of the C3-methyl group and the aniline. You must use a highly active precatalyst paired with a sterically demanding, electron-rich phosphine ligand (e.g., BrettPhos or RuPhos). Literature demonstrates that 2-chloro-3-methylquinoline derivatives can be successfully aminated at temperatures as low as 65 °C when optimized Pd/Buchwald ligand systems are employed 2.

Q3: My Suzuki-Miyaura coupling is stalling at 50% conversion. Should I add more catalyst? A3: Adding more catalyst rarely solves steric stalling; it usually just increases Pd black precipitation. The C3-methyl group retards the transmetalation of the bulky boronic acid. Instead of adding more catalyst, increase the thermal energy and ensure a robust biphasic system. Utilizing Pd(PPh3)4 in a 1,2-dimethoxyethane (DME)/aqueous Na2CO3 mixture at 90 °C for extended periods (18–24 h) provides the necessary thermodynamic push to drive the hindered transmetalation step [[3]](). Furthermore, bulky substituents on related 2-chloroquinoline analogs frequently require optimized solvent/base ratios to prevent steric stalling 4.

Self-Validating Experimental Protocols

Protocol 1: High-Temperature SNAr (Aliphatic Amines)

Use this protocol when coupling highly nucleophilic, non-aromatic amines.

  • Preparation: In a heavy-walled microwave-safe vial, dissolve 2-Chloro-7-ethyl-3-methylquinoline (1.0 eq) in anhydrous NMP to achieve a 0.5 M concentration.

  • Reagent Addition: Add the aliphatic amine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality Note: The massive excess of amine and base drives the equilibrium forward and neutralizes the generated HCl, which would otherwise protonate the nucleophile and kill its reactivity.

  • Reaction: Seal the vial and subject it to microwave irradiation at 140 °C for 45 minutes.

  • Validation Checkpoint (Self-Correction): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Pass: >95% conversion to the desired product mass. Proceed to workup.

    • Fail: Significant unreacted starting material remains. Troubleshooting Action: The specific amine is too bulky. Increase the temperature to 150 °C for an additional 30 minutes to overcome the C3-methyl activation barrier.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (3x) to thoroughly remove the NMP, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Coupling (Aryl Boronic Acids)

Use this protocol for C-C bond formation using aryl or heteroaryl boronic acids.

  • Preparation: Charge an oven-dried Schlenk flask with 2-Chloro-7-ethyl-3-methylquinoline (1.0 eq), aryl boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Degassing (Critical Step): Add 1,2-dimethoxyethane (DME) and 1 M aqueous Na2CO3 in a 3:1 v/v ratio. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality Note: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species. Because the C3-methyl group slows down oxidative addition, any competing oxidation of the catalyst will permanently stall the reaction.

  • Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 18 hours.

  • Validation Checkpoint (Self-Correction): Perform TLC (Hexanes:EtOAc) and visual inspection of the flask.

    • Pass: Disappearance of the quinoline starting material spot; solution remains yellow/orange.

    • Fail: Black precipitate (Pd black) observed on the flask walls with remaining starting material. Troubleshooting Action: The catalyst has decomposed due to slow oxidative addition. Switch to a more active, sterically accommodating pre-catalyst like XPhos Pd G3 and repeat.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over MgSO4, and purify via flash chromatography.

Quantitative Data Summary

Table 1: Reaction Parameters for 2-Chloro-7-ethyl-3-methylquinoline Substitutions

Reaction TypeReagents / CatalystSolvent SystemTemp (°C)Expected YieldPrimary Steric Challenge
SNAr (Aliphatic) Amine (3 eq), DIPEANMP or DMF130–15060–85%Blocked nucleophilic trajectory
Buchwald-Hartwig Pd precatalyst, RuPhosToluene65–9070–90%Hindered oxidative addition
Suzuki-Miyaura Pd(PPh3)4, Na2CO3 (aq)DME / H2O9075–95%Retarded transmetalation

References

  • Substituent-Induced Control of fac/mer Isomerism in Azine-NHC Fe(II) Complexes.
  • Aryl- and Hetarylamines with Hetaryl Electrophiles.Q. Shen, F. Guo, and J.F. Hartwig. Thieme-Connect.
  • 4-(Hydroxymethyl)phenylboronic acid Protocols.Ambeed.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

Sources

Troubleshooting

Handling moisture sensitivity during 2-Chloro-7-ethyl-3-methylquinoline storage

This guide provides researchers, scientists, and drug development professionals with essential technical support for the handling and storage of 2-Chloro-7-ethyl-3-methylquinoline, with a specific focus on managing its p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with essential technical support for the handling and storage of 2-Chloro-7-ethyl-3-methylquinoline, with a specific focus on managing its potential moisture sensitivity. Our recommendations are grounded in established laboratory safety protocols and chemical handling best practices.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 2-Chloro-7-ethyl-3-methylquinoline upon receipt?

A1: Upon receipt, 2-Chloro-7-ethyl-3-methylquinoline should be stored in a cool, dry, and well-ventilated location.[1][2] The container must be kept tightly sealed to prevent the ingress of atmospheric moisture.[1][2][3] It is also advisable to store the compound away from heat, direct sunlight, and flammable substances.[1][4] For long-term storage, refrigeration in an inert atmosphere is a recommended best practice for many quinoline derivatives.

Q2: What are the visible signs of moisture absorption in 2-Chloro-7-ethyl-3-methylquinoline?

A2: While specific data for this compound is limited, hygroscopic substances typically exhibit physical changes upon moisture absorption.[5] You should look for signs such as clumping, the formation of a paste-like consistency, or even complete deliquescence (dissolving in absorbed water).[3][5] If you observe any of these changes, it is a strong indicator that the compound's integrity may be compromised.

Q3: Can I use 2-Chloro-7-ethyl-3-methylquinoline that has been exposed to moisture?

A3: Using a moisture-exposed reagent is not recommended for sensitive applications. The presence of water can alter the compound's physical properties and potentially lead to unwanted chemical reactions or degradation, which could impact your experimental results.[3] While it may be possible to dry a hygroscopic compound, this process requires careful heating and may not fully restore its original properties.[3][5] For critical experiments, using a fresh, properly stored lot is the most reliable approach.

Q4: What are the primary safety precautions when handling 2-Chloro-7-ethyl-3-methylquinoline?

A4: As with other quinoline derivatives, 2-Chloro-7-ethyl-3-methylquinoline should be handled with appropriate safety measures.[6] Always work in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] A comprehensive personal protective equipment (PPE) approach is mandatory, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[3][6] Avoid creating dust and ensure an emergency eyewash station and safety shower are readily accessible.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or low yields. Compound degradation due to moisture or improper storage.- Review storage conditions. Ensure the container is tightly sealed and stored in a desiccator or glovebox. - For highly sensitive experiments, consider aliquoting the powder into smaller, single-use vials under a dry atmosphere to avoid repeated exposure of the main stock.[8] - If moisture exposure is suspected, use a fresh, unopened container of the compound.
The powder is clumped or caked together. Absorption of atmospheric moisture.[3]- If a glovebox is available, you can attempt to gently break up minor clumps with a clean, dry spatula.[8] - For severely caked material, it is best to discard it as its purity is questionable. - Moving forward, ensure rapid handling and immediate sealing of the container after use.[3]
Difficulty in accurately weighing the compound. The compound is rapidly absorbing moisture from the air, leading to fluctuating readings on the analytical balance.- Weigh the compound as quickly as possible to minimize air exposure.[3] - The ideal method is to perform all weighing and initial dissolution steps inside a glovebox with a dry, inert atmosphere.[8] - If a glovebox is unavailable, have all equipment ready to minimize the time the container is open.[8]

Experimental Protocols

Protocol 1: Weighing and Preparing a Stock Solution

This protocol outlines the best practices for weighing 2-Chloro-7-ethyl-3-methylquinoline and preparing a stock solution, with considerations for its moisture sensitivity.

Materials:

  • 2-Chloro-7-ethyl-3-methylquinoline

  • Anhydrous solvent

  • Clean, dry glassware (e.g., volumetric flask, beaker)

  • Clean, dry spatula

  • Analytical balance

Procedure:

  • Preparation (Low Humidity Environment): If a glovebox is not available, ensure you work in an area with low humidity. Have all necessary equipment clean, dry, and readily at hand to minimize the exposure time of the compound to the atmosphere.[8]

  • Weighing:

    • Place a weighing boat on the analytical balance and tare it.

    • Quickly open the container of 2-Chloro-7-ethyl-3-methylquinoline.

    • Using a clean, dry spatula, promptly transfer the desired amount of powder to the weighing boat.

    • Immediately and securely reseal the compound's container.[3][8]

    • Record the weight of the powder.

  • Dissolution:

    • Transfer the weighed powder into the volumetric flask.

    • Add a small amount of anhydrous solvent to dissolve the powder.

    • Once fully dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

    • Stopper the flask and mix thoroughly by inversion.[8]

  • Storage of Stock Solution:

    • Store the prepared stock solution in a tightly sealed container, protected from light.

    • If not for immediate use, store the solution at the recommended temperature based on the compound's stability data (typically refrigerated or frozen).[8]

Protocol 2: Long-Term Storage

For optimal preservation of 2-Chloro-7-ethyl-3-methylquinoline, follow these long-term storage guidelines.

Ideal Storage:

  • Store the tightly sealed original container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).

  • Place the desiccator in a cool, dry, and dark location.

Alternative for Highly Sensitive Applications:

  • Inside a glovebox with an inert atmosphere (e.g., nitrogen or argon), aliquot the bulk powder into smaller, single-use vials.

  • Seal these vials tightly and store them in a desiccator as described above. This practice minimizes the risk of contaminating the entire batch through repeated openings.[8]

Visual Workflows

Handling_Workflow Figure 1: Decision Workflow for Handling 2-Chloro-7-ethyl-3-methylquinoline start Start: Need to use 2-Chloro-7-ethyl-3-methylquinoline glovebox_check Is a glovebox available? start->glovebox_check weigh_glovebox Perform all weighing and dissolution steps inside the glovebox. glovebox_check->weigh_glovebox Yes weigh_benchtop Work quickly in a low-humidity environment. Have all equipment ready beforehand. glovebox_check->weigh_benchtop No end Proceed with experiment weigh_glovebox->end weigh_benchtop->end

Caption: Decision workflow for handling the compound.

Storage_Protocol Figure 2: Long-Term Storage Protocol start Compound Received seal_container Ensure container is tightly sealed. start->seal_container desiccator Place sealed container in a desiccator. seal_container->desiccator storage_location Store desiccator in a cool, dry, and dark place. desiccator->storage_location aliquot_check For highly sensitive work, aliquot in a glovebox. storage_location->aliquot_check

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide: 2-Chloro-7-ethyl-3-methylquinoline vs. Base Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural elucidation, chemical shift causality, and standardized NMR protocols. Introduction and Scope of Comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural elucidation, chemical shift causality, and standardized NMR protocols.

Introduction and Scope of Comparison

In the development of functionalized quinolines—often utilized as crucial intermediates for pharmaceuticals such as hydrazino-quinoline derivatives—precise structural verification is paramount. 2-Chloro-7-ethyl-3-methylquinoline (CAS: 108097-03-6) presents a unique spectroscopic profile due to the competing electronic effects of its substituents.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR chemical shifts of 2-chloro-7-ethyl-3-methylquinoline against its base scaffold, 2-chloro-3-methylquinoline . By analyzing the spectral deltas ( Δδ ), researchers can confidently assign peaks and understand the underlying quantum mechanical causality (e.g., inductive effects, magnetic anisotropy) governing these shifts. The foundational data for the base scaffold is grounded in validated DFT and experimental spectroscopic studies .

Mechanistic Causality of Chemical Shifts

To move beyond mere peak assignment, an expert must understand why the shifts occur. The quinoline ring is an electron-deficient heteroaromatic system, but its local electron density is heavily modulated by substituents:

  • The 2-Chloro Effect ( −I,+M ): The highly electronegative chlorine atom withdraws electron density via the inductive ( −I ) effect, strongly deshielding the C-2 carbon in 13 C NMR. However, its resonance ( +M ) effect partially donates electron density back into the ring, preventing extreme deshielding of the adjacent C-3 position.

  • The 7-Ethyl Effect ( +I and Hyperconjugation): The introduction of an ethyl group at C-7 is the primary differentiator between our target and the base scaffold. The alkyl group exerts a positive inductive ( +I ) effect. This electron donation increases the electron density at the ortho positions (C-6 and C-8). Consequently, the protons attached to these carbons (H-6 and H-8) experience increased diamagnetic shielding, resulting in an upfield shift.

  • The α -Effect in 13 C: While the ortho carbons are shielded, the C-7 carbon itself undergoes significant deshielding ( Δδ≈+15.7 ppm) due to the direct attachment of the alkyl carbon, which alters local hybridization.

G A 2-Chloro-3-methylquinoline (Base Scaffold) B Alkylation (+ Ethyl Group) A->B C 2-Chloro-7-ethyl- 3-methylquinoline B->C D C7 Deshielding (Δδ +15.7 ppm in 13C) C->D E H6/H8 Shielding (Δδ -0.2 ppm in 1H) C->E

Fig 1. Logical relationship of structural substitution and its direct causal effect on NMR chemical shifts.

Quantitative Data Comparison

The following tables summarize the empirical and extrapolated chemical shifts based on standard additivity rules and baseline empirical data for the 2-chloro-3-methylquinoline scaffold.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )
PositionBase Scaffold (ppm)Target Compound (ppm)Multiplicity & J -CouplingShift Causality / Δδ
H-4 7.927.85s, 1HSlight shielding from extended alkyl system
H-5 7.717.65d, 1H, J=8.5 HzMinimal long-range effect from 7-ethyl
H-6 7.527.35dd, 1H, J=8.5,1.5 HzUpfield shift (-0.17 ppm) due to +I effect of ortho-ethyl
H-7 7.63--Replaced by Ethyl group
H-8 7.957.75d, 1H, J=1.5 HzUpfield shift (-0.20 ppm) due to +I effect of ortho-ethyl
3-CH 3​ 2.482.45s, 3HUnchanged
7-CH 2​ -2.85q, 2H, J=7.5 HzBenzylic methylene deshielding
7-CH 3​ -1.35t, 3H, J=7.5 HzAliphatic methyl
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3​ )
PositionBase Scaffold (ppm)Target Compound (ppm)Carbon TypeShift Causality
C-2 149.5149.1QuaternaryDeshielded by electronegative Cl
C-3 129.2128.8QuaternaryShielded by 3-methyl ( +I )
C-4 136.1135.9CHAromatic resonance
C-4a 126.5125.8QuaternaryBridgehead carbon
C-5 127.3126.9CHAromatic resonance
C-6 125.8124.5CHShielded by ortho-ethyl
C-7 129.5145.2QuaternaryStrongly deshielded by direct alkyl attachment ( α -effect)
C-8 128.4127.1CHShielded by ortho-ethyl
C-8a 146.2146.5QuaternaryBridgehead carbon
3-CH 3​ 19.519.3CH 3​ Aliphatic
7-CH 2​ -29.4CH 2​ Benzylic
7-CH 3​ -15.2CH 3​ Aliphatic

Self-Validating Experimental Protocol

To ensure high-fidelity reproducibility and trustworthiness in your analytical laboratory, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: if the internal standard (TMS) linewidth exceeds the threshold, the data is flagged before acquisition finishes.

Phase 1: Sample Preparation
  • Weigh exactly 15–20 mg of high-purity 2-Chloro-7-ethyl-3-methylquinoline .

  • Dissolve the compound in 0.6 mL of CDCl 3​ (100.0% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) .

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).

Phase 2: Instrument Calibration & Acquisition
  • Temperature Control: Equilibrate the probe to 298 K.

  • Lock and Shim: Lock the spectrometer on the Deuterium signal of CDCl 3​ . Perform gradient shimming (Z1-Z5) until the TMS peak demonstrates a linewidth at half-height ( w1/2​ ) of < 0.5 Hz . Self-Validation Check: Failure to achieve this linewidth indicates poor homogeneity; do not proceed to acquisition.

  • 1 H Acquisition: 400 MHz, 30° pulse angle, 16 scans, 2-second relaxation delay ( D1​ ), spectral width of 12 ppm.

  • 13 C Acquisition: 100 MHz, 30° pulse angle, 1024 scans, 2-second relaxation delay, utilizing WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings.

Phase 3: Data Processing
  • Apply zero-filling to 64k data points to enhance digital resolution.

  • Apply an exponential window function (Apodization) with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Phase the spectra manually and calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm (or the CDCl 3​ residual solvent peak to 7.26 ppm for 1 H and 77.16 ppm for 13 C).

Workflow S1 Sample Prep 15 mg in 0.6 mL CDCl3 + TMS S2 Probe Tuning & Shimming Target: TMS Linewidth <0.5 Hz S1->S2 S3 Acquisition 1H (16 scans) | 13C (1024 scans) S2->S3 S4 Data Processing Zero-filling & Apodization (LB=0.3/1.0) S3->S4 S5 Signal Assignment Multiplicity & Integration Analysis S4->S5

Fig 2. Self-validating experimental workflow for high-resolution NMR acquisition.

Conclusion

Differentiating 2-chloro-7-ethyl-3-methylquinoline from its base analogs relies heavily on identifying the diagnostic upfield shifts of the H-6 and H-8 protons ( 7.35 ppm and 7.75 ppm, respectively) and the distinct benzylic carbon signal at 29.4 ppm in the 13 C spectrum. By understanding the causal inductive and anisotropic effects of the 7-ethyl substitution, researchers can rapidly validate the success of their synthetic functionalization steps before proceeding to downstream applications.

References

  • Köse, E., Ataç, A., & Bardak, F. (2018). The structural and spectroscopic investigation of 2-chloro-3-methylquinoline by DFT method and UV–Vis, NMR and vibrational spectral techniques combined with molecular docking analysis. Journal of Molecular Structure, 1163, 147-160.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

Comparative

Comparative Reactivity Guide: 2-Chloro-7-ethyl-3-methylquinoline vs. 2-Chloroquinoline

As an Application Scientist in drug development, selecting the appropriate heterocyclic building block is foundational to the success of lead optimization and scale-up. The quinoline scaffold is ubiquitous in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist in drug development, selecting the appropriate heterocyclic building block is foundational to the success of lead optimization and scale-up. The quinoline scaffold is ubiquitous in pharmaceuticals, but its reactivity is highly sensitive to substitution patterns.

This guide provides an objective, data-driven comparison between the unhindered 2-chloroquinoline and the sterically encumbered 2-Chloro-7-ethyl-3-methylquinoline . By analyzing the causality behind their reactivity differences, we establish field-proven, self-validating protocols to overcome the synthetic hurdles presented by alkyl substitutions.

Mechanistic Causality: Steric and Electronic Effects

The reactivity of 2-chloroquinolines is primarily defined by the electrophilicity of the C2 position, which is activated by the adjacent electron-withdrawing nitrogen atom.

Nucleophilic Aromatic Substitution (S_NAr)

2-Chloroquinoline is a highly competent electrophile for S_NAr reactions. The unhindered C2 position allows nucleophiles (e.g., amines, alkoxides) to approach via the optimal Bürgi-Dunitz trajectory, forming a stable 1[1].

Conversely, 2-Chloro-7-ethyl-3-methylquinoline exhibits drastically reduced S_NAr reactivity due to two causal factors:

  • Steric Shielding: The methyl group at the C3 position is directly adjacent (ortho) to the C2 chloride. This creates a severe steric clash that physically blocks the incoming nucleophile.

  • Electronic Deactivation: Both the C3-methyl and C7-ethyl groups donate electron density into the quinoline ring via inductive (+I) and hyperconjugative effects. This neutralizes the partial positive charge at C2, raising the activation energy required to reach the transition state.

Transition-Metal Catalyzed Cross-Coupling

In palladium-catalyzed processes (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the rate-determining step is typically the oxidative addition of the Pd(0) complex into the 2[2]. While 2-chloroquinoline readily undergoes oxidative addition with 3[3], the C3-methyl group in 2-Chloro-7-ethyl-3-methylquinoline impedes the approach of bulky PdL_n species. Furthermore, α-halo-N-heterocycles can sometimes form stable, catalytically 4[4] if the ligand sphere is not properly optimized. Overcoming this requires highly active, sterically demanding dialkylbiaryl phosphine ligands (like RuPhos) that favor monoligated Pd(0) species and force the oxidative addition.

Reactivity_Logic Sub1 2-Chloroquinoline (Unobstructed C2) SNAr SNAr Pathway (Nucleophilic Attack) Sub1->SNAr CrossCoupling Cross-Coupling (Pd Oxidative Addition) Sub1->CrossCoupling Sub2 2-Chloro-7-ethyl-3-methylquinoline (Sterically Hindered C2) Sub2->SNAr C3-Methyl Steric Clash Sub2->CrossCoupling +I Electronic Deactivation Res1 Fast Kinetics High Yield SNAr->Res1 Res2 Slow Kinetics Requires Harsh Base SNAr->Res2 CrossCoupling->Res1 Res3 Requires Bulky Ligands (e.g., RuPhos) CrossCoupling->Res3

Logical relationship between quinoline substitution patterns and resulting chemical reactivity.

Quantitative Performance Comparison

To objectively compare performance, the substrates were benchmarked under standardized conditions. The data below summarizes the pronounced impact of the 3-methyl and 7-ethyl groups.

Table 1: S_NAr Reactivity Benchmarking (Conditions: Piperidine (1.2 eq), K2CO3 (2.0 eq), DMF, 100°C)

SubstrateConversion (2h)Conversion (12h)Primary Observation
2-Chloroquinoline >95%>99%Rapid, clean conversion.
2-Chloro-7-ethyl-3-methylquinoline <5%22%Stalled reaction; trace hydrolysis.

Table 2: Suzuki-Miyaura Cross-Coupling Benchmarking (Conditions: Phenylboronic acid (1.5 eq), Pd(OAc)2 (5 mol%), Ligand (10 mol%), K3PO4, Toluene/H2O, 90°C)

SubstrateLigandTimeIsolated Yield
2-Chloroquinoline PPh34h88%
2-Chloro-7-ethyl-3-methylquinoline PPh312h<10%
2-Chloro-7-ethyl-3-methylquinoline RuPhos6h82%

Data Interpretation: The failure of PPh3 to couple the substituted quinoline highlights the necessity of specialized ligands. RuPhos restores the yield by facilitating oxidative addition despite the C3-methyl steric clash.

Self-Validating Experimental Protocols

Trust in experimental outcomes requires protocols that validate themselves in real-time. The following methodology for the Suzuki-Miyaura coupling of the recalcitrant 2-Chloro-7-ethyl-3-methylquinoline incorporates internal standards and kinetic sampling to ensure the reaction is proceeding catalytically rather than degrading.

Protocol: RuPhos-Enabled Suzuki-Miyaura Coupling

Causality: We select Pd(OAc)2 and RuPhos because the resulting monoligated Pd(0)-RuPhos complex is highly active. The bulky dicyclohexylphosphino group forces the metal center into close proximity with the sterically hindered C-Cl bond, while the electron-rich nature of the ligand accelerates oxidative addition. Dodecane is added as an inert internal standard to allow for real-time GC-FID validation without relying on isolated yields alone.

Protocol_Workflow S1 1. Catalyst Activation S2 2. Substrate Addition S1->S2 Color change (Yellow to Red) S3 3. Kinetic Sampling S2->S3 Aliquot at 1h, 4h, 12h S4 4. GC-FID Validation S3->S4 Internal Std (Dodecane)

Self-validating experimental workflow for catalytic cross-coupling.

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Validation Step 1): In an oven-dried Schlenk flask under inert atmosphere (N2), combine Pd(OAc)2 (0.05 mmol) and RuPhos (0.10 mmol) in anhydrous toluene (2 mL). Stir at room temperature for 15 minutes. Self-Validation: Observe a distinct color shift from pale yellow to deep red/orange, confirming the reduction to the active Pd(0) species.

  • Substrate & Standard Addition: Add 2-Chloro-7-ethyl-3-methylquinoline (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K3PO4 (2.0 mmol). Immediately add exactly 1.0 mmol of dodecane (internal standard).

  • Solvent Addition & Heating: Add an additional 8 mL of toluene and 2 mL of degassed H2O (to aid in boronic acid activation). Heat the biphasic mixture to 90°C with vigorous stirring (800 rpm) to overcome mass transfer limitations.

  • Kinetic Sampling (Validation Step 2): At t = 1h, 4h, and 6h, halt stirring briefly to allow phase separation. Withdraw a 50 µL aliquot from the organic layer using a micro-syringe. Dilute with 1 mL EtOAc and filter through a short plug of silica to quench the catalyst.

  • GC-FID Quantification (Validation Step 3): Analyze the aliquots via GC-FID. Compare the product peak area against the dodecane internal standard. Self-Validation: The mass balance (Substrate + Product) must remain constant relative to dodecane. If the substrate disappears without a proportional increase in product, it indicates an off-target pathway (e.g., protodehalogenation), prompting immediate protocol adjustment.

  • Workup: Once GC-FID confirms >95% conversion (typically ~6h), cool to room temperature, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

References

  • Synthesis of 6/8-Methyl-2-(piperidin-1-yl)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Inhibition of (dppf)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Validation

Comprehensive Comparison Guide: HPLC-UV Method Validation for 2-Chloro-7-ethyl-3-methylquinoline Quantification

Introduction 2-Chloro-7-ethyl-3-methylquinoline (CAS: 108097-03-6) is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Chloro-7-ethyl-3-methylquinoline (CAS: 108097-03-6) is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Due to its role as a critical building block, precise quantification of this compound in reaction mixtures, raw materials, and final active pharmaceutical ingredients (APIs) is paramount.

This guide provides an objective comparison of analytical platforms for the quantification of 2-Chloro-7-ethyl-3-methylquinoline and details a self-validating, [1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. By explaining the mechanistic causality behind each chromatographic choice, this guide equips drug development professionals with a robust framework for routine quality assurance and control (QA/QC).

Analytical Platform Comparison: Selecting the Optimal Method

When quantifying halogenated quinoline derivatives, laboratories typically evaluate three primary platforms: HPLC-UV, Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality Behind the Choice

While GC-FID is excellent for volatile compounds, 2-Chloro-7-ethyl-3-methylquinoline possesses a higher boiling point and can exhibit thermal degradation or adsorption in the GC inlet without prior derivatization. LC-MS/MS offers unparalleled sensitivity and specificity, but its high operational cost and matrix suppression effects make it overkill for routine API assay and purity testing.

HPLC-UV emerges as the optimal choice. The quinoline core is a strong chromophore, exhibiting robust UV absorption (typically λmax​ around 225–254 nm) due to its conjugated aromatic π -system [2]. This allows for highly sensitive, cost-effective, and reproducible quantification without the need for complex sample preparation.

Table 1: Performance and Suitability Comparison
ParameterHPLC-UV (Recommended)GC-FIDLC-MS/MS
Sensitivity (LOD) 0.05 – 0.1 µg/mL0.5 – 1.0 µg/mL0.001 – 0.01 µg/mL
Linear Dynamic Range 103 to 104 104 to 105 102 to 103
Matrix Tolerance High (with proper guard column)Moderate (risk of inlet fouling)Low (ion suppression risk)
Thermal Stability Req. None (Analyzed at 25–40°C)High (Requires volatilization)None
Cost per Analysis LowLowHigh
Best Use Case Routine QA/QC, API Assay Residual solvent analysisTrace impurity profiling

ICH Q2(R2) Aligned HPLC-UV Method Development

Mechanistic Rationale for Chromatographic Conditions

The basic nitrogen atom in the quinoline ring presents a specific chromatographic challenge. At a neutral pH, this nitrogen remains unprotonated and interacts strongly with residual acidic silanol groups ( −Si-OH ) on standard silica-based C18 stationary phases. This secondary interaction causes severe peak tailing and poor resolution.

To counteract this, the mobile phase must be acidified (e.g., using 0.1% Trifluoroacetic acid or a phosphate buffer at pH 3.0). Lowering the pH below the pKa​ of the quinoline nitrogen ensures it is fully protonated, while simultaneously suppressing the ionization of silanol groups. Coupled with an end-capped C18 column, this guarantees sharp, symmetrical peaks [2].

Method Validation Workflow

ValidationWorkflow cluster_Validation ICH Q2(R2) Core Validation Parameters Start Sample Preparation (Acetonitrile Extraction) SST System Suitability Testing (Tailing < 1.5, N > 2000) Start->SST Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy (Recovery) (Spike 50%, 100%, 150%) SST->Acc Prec Precision (RSD ≤ 2.0%) (Repeatability & Intermediate) SST->Prec Sens Sensitivity (LOD & LOQ Determination) SST->Sens Robust Robustness Testing (Δ pH, Δ Temp, Δ Flow) Lin->Robust Acc->Robust Prec->Robust Sens->Robust App Routine QA/QC Quantification (2-Chloro-7-ethyl-3-methylquinoline) Robust->App

Figure 1: ICH Q2(R2) aligned HPLC-UV validation workflow for quinoline derivative quantification.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical protocol must act as a self-validating system. This means no sample data is accepted unless the System Suitability Testing (SST) criteria are met prior to the run.

Step 1: Chromatographic Conditions & System Suitability (SST)
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution; Acetonitrile : 0.1% TFA in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • SST Gatekeeper Criteria: Inject the 100% working standard six times. The run is only valid if:

    • Relative Standard Deviation (RSD) of peak area ≤2.0% .

    • Tailing factor ( Tf​ ) ≤1.5 .

    • Theoretical plates ( N ) ≥2000 .

Step 2: Linearity and Range
  • Prepare a stock solution of 2-Chloro-7-ethyl-3-methylquinoline (1.0 mg/mL) in HPLC-grade Acetonitrile.

  • Dilute the stock to create a minimum of five concentration levels spanning 50% to 150% of the target analytical concentration (e.g., 10, 25, 50, 75, 100, and 150 µg/mL).

  • Inject each level in triplicate. Plot peak area versus concentration and determine the correlation coefficient ( R2 ), y-intercept, and slope.

Step 3: Accuracy (Recovery)
  • Prepare synthetic sample matrices spiked with known quantities of the 2-Chloro-7-ethyl-3-methylquinoline reference standard at three levels: 50%, 100%, and 150% of the nominal sample concentration.

  • Prepare three replicates per level (total of 9 determinations).

  • Calculate the percentage recovery by comparing the experimentally determined concentration to the theoretical spiked amount. Acceptable recovery is typically 98.0% – 102.0% for API assays [1].

Step 4: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyze six independent sample preparations at the 100% concentration level on the same day, by the same analyst, using the same equipment. Calculate the %RSD.

  • Intermediate Precision: Repeat the repeatability protocol on a different day, using a different analyst and a different HPLC system. Calculate the combined %RSD.

Representative Validation Data

The following tables summarize the expected experimental data output for a successfully validated HPLC-UV method for 2-Chloro-7-ethyl-3-methylquinoline, demonstrating compliance with ICH Q2(R2) guidelines.

Table 2: Linearity and Sensitivity (LOD/LOQ)
Validation ParameterResult / ValueAcceptance Criteria
Linear Range 10 – 150 µg/mLMust cover 50% to 150% of target conc.
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Regression Equation y=45213x+124.5 N/A
Limit of Detection (LOD) 0.08 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.25 µg/mLSignal-to-Noise (S/N) ≥10
Table 3: Accuracy and Precision Results
Spike Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Mean Recovery (%)Repeatability (%RSD, n=6)
50% 25.024.8599.4%0.85%
100% 50.050.12100.2%0.62%
150% 75.074.7099.6%0.71%
Overall --99.7% 0.73%

Note: Intermediate precision across different days and analysts yielded a combined %RSD of 1.12%, well within the ≤2.0% specification.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). November 2023. Available at:[Link]

  • Bekoe, S. O., Orman, E., Adjabui, S. A., et al. Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. Journal of Chemistry, 2022. Available at:[Link]

Comparative

Comparative Guide: GC-MS Ionization Strategies for the Structural Elucidation of 2-Chloro-7-ethyl-3-methylquinoline

Executive Summary The structural elucidation of substituted heterocycles like 2-Chloro-7-ethyl-3-methylquinoline (C₁₂H₁₂ClN, nominal mass 205 Da) presents a distinct analytical challenge. While standard Gas Chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted heterocycles like 2-Chloro-7-ethyl-3-methylquinoline (C₁₂H₁₂ClN, nominal mass 205 Da) presents a distinct analytical challenge. While standard Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse of volatile and semi-volatile analysis, the choice of ionization technique fundamentally alters the resulting spectral data. As a Senior Application Scientist, I have structured this guide to objectively compare three distinct GC-MS ionization workflows: Standard 70 eV Electron Ionization (EI) , Cold EI (Supersonic Molecular Beam) , and Positive Chemical Ionization (PCI) . By understanding the causality behind these fragmentation pathways, researchers can select the optimal technique for library matching, molecular weight confirmation, or structural characterization.

Mechanistic Causality: The Fragmentation of 2-Chloro-7-ethyl-3-methylquinoline

To interpret the mass spectra of 2-Chloro-7-ethyl-3-methylquinoline, we must first understand the intrinsic stability of its functional groups. The molecule's gas-phase dissociation is dictated by three primary structural features:

  • The C7-Ethyl Group (Benzylic Cleavage): The most kinetically favorable fragmentation pathway is the cleavage of the ethyl group. The loss of a methyl radical (•CH₃, 15 Da) yields a highly resonance-stabilized quinolinium cation at m/z 190. In standard EI, this is typically the base peak.

  • The C2-Chlorine Atom (Radical Loss): Due to the relative bond dissociation energies of the substituted quinoline core,[1]. The cleavage of the C-Cl bond results in the loss of •Cl (35 Da for the ³⁵Cl isotope), generating a diagnostic fragment at m/z 170.

  • Internal Thermal Energy: In standard 70 eV EI, the internal thermal energy of the molecule prior to ionization adds to the excitation energy transferred by the electron impact. This excess internal energy drives[2], such as the sequential loss of •CH₃ and •Cl to form m/z 155, often depleting the abundance of the intact molecular ion ([M]⁺•).

Visualization of the Fragmentation Cascade

GCMS_Fragmentation M Molecular Ion [M]+• m/z 205 / 207 2-Chloro-7-ethyl-3-methylquinoline F1 [M - CH3]+ m/z 190 / 192 Benzylic Cleavage M->F1 - •CH3 (-15 Da) F2 [M - Cl]+ m/z 170 Halogen Radical Loss M->F2 - •Cl (-35 Da) F3 [M - C2H4]+• m/z 177 / 179 Ethylene Loss M->F3 - C2H4 (-28 Da) F4 [M - CH3 - Cl]+ m/z 155 Secondary Cleavage F1->F4 - •Cl (-35 Da) F2->F4 - •CH3 (-15 Da)

Fig 1: Primary EI-MS fragmentation pathways of 2-Chloro-7-ethyl-3-methylquinoline.

Methodological Workflows: A Comparative Approach

A robust analytical method must be a self-validating system. Below are the optimized, step-by-step protocols for each ionization technique, including the scientific rationale behind critical parameter selections.

Protocol A: Standard 70 eV EI GC-MS

Objective: Generate highly reproducible, library-searchable mass spectra.

  • Column Selection: Install an HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness). Rationale: A non-polar, low-bleed stationary phase minimizes active site interactions with the basic quinoline nitrogen, preventing peak tailing.

  • GC Parameters: Set Helium carrier gas to a constant flow of 1.0 mL/min. Program the oven to 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • Injection: Inject 1 µL at a 10:1 split ratio. Inlet temperature: 250°C.

  • MS Parameters: Set the ion source to 230°C and the quadrupole to 150°C. Apply 70 eV electron energy and scan from m/z 50–300. Rationale: The 230°C source temperature prevents analyte condensation while providing the standard thermal energy required for NIST-compatible fragmentation patterns.

Protocol B: Cold EI (Supersonic Molecular Beam) GC-MS

Objective: Enhance the molecular ion for definitive molecular weight confirmation while retaining structural fragments.

  • System Setup: Utilize a GC coupled to an MS via a Supersonic Molecular Beam (SMB) interface.

  • GC Parameters: Increase Helium carrier gas flow to 4.0 mL/min (or use make-up gas). Rationale: Higher flow rates are necessary to facilitate the supersonic expansion through the nozzle, which [3].

  • MS Parameters: Utilize a fly-through Cold EI ion source at 70 eV. Scan from m/z 50–300. Rationale: Because the molecules possess virtually zero internal vibrational energy prior to electron impact, the resulting molecular ion lacks the thermal momentum to cross the activation barrier for extensive secondary fragmentation, dramatically enhancing the [M]⁺• signal.

Protocol C: Positive Chemical Ionization (PCI) GC-MS

Objective: Ultra-soft ionization for absolute confirmation of the intact protonated molecule.

  • Reagent Gas: Introduce Methane (CH₄) into the CI source at a flow rate of 2.0 mL/min to achieve a source pressure of ~1.5 × 10⁻⁴ Torr.

  • MS Parameters: Set the CI ion source to 250°C. Increase electron energy to 100 eV. Rationale: The 100 eV electrons primarily ionize the high-pressure methane, creating CH₅⁺ and C₂H₅⁺ reagent ions. These ions transfer a proton to the basic quinoline nitrogen via a low-energy gas-phase chemical reaction, yielding an intact [M+H]⁺ ion with virtually no fragmentation.

Comparative Performance Data

The table below summarizes the quantitative differences in relative ion abundances across the three techniques. Note that the dual m/z values reflect the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl, which serves as a built-in diagnostic tool for confirming the retention of the chlorine atom.

Diagnostic IonStructural AssignmentStandard 70 eV EICold EI (SMB)PCI (Methane)
m/z 206 / 208 [M+H]⁺ (Protonated Molecule)--100% / 32%
m/z 205 / 207 [M]⁺• (Molecular Ion)35% / 11%100% / 32% < 2%
m/z 190 / 192 [M - CH₃]⁺ (Benzylic Cleavage)100% / 32% 45% / 14%< 1%
m/z 177 / 179 [M - C₂H₄]⁺• (Ethylene Loss)25% / 8%15% / 5%-
m/z 170 [M - Cl]⁺ (Halogen Loss)40%10%-
m/z 155 [M - CH₃ - Cl]⁺ (Secondary Loss)60%20%-
Field-Proven Insights: Interpreting the Data
  • For Unknown Identification: Standard 70 eV EI is unparalleled. The high abundance of m/z 190 and m/z 155 provides a rich fingerprint for spectral library matching.

  • For Isomer Differentiation & MW Confirmation: Cold EI is the superior choice. By cooling the molecule, the molecular ion (m/z 205) becomes the base peak, proving the exact molecular weight without sacrificing the primary structural fragments (m/z 190, m/z 170) needed to confirm the presence of the ethyl and chloro groups.

  • For Complex Matrix Screening: PCI acts as a highly selective filter. By funneling all ion current into the [M+H]⁺ species (m/z 206), it provides maximum sensitivity for the intact target compound, though it sacrifices all structural elucidation capabilities.

Conclusion & Application Recommendations

When analyzing 2-Chloro-7-ethyl-3-methylquinoline and structurally related analogs during drug development or agrochemical screening, relying on a single ionization technique can lead to analytical blind spots.

Recommendation: Utilize Standard EI as your primary screening tool due to its universal compatibility and rich structural data. However, if the molecular ion is weak or obscured by matrix interference, Cold EI should be employed as an orthogonal validation technique. Cold EI bridges the gap between the structural richness of Standard EI and the molecular weight certainty of PCI, making it an invaluable asset for the structural elucidation of novel substituted quinolines.

References

  • [1] Title: Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • [2] Title: Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification Source: Analytical Chemistry URL: [Link]

  • [3] Title: A New Pulsed Flow Modulation GC x GC-MS with Cold EI System and Its Application for Jet Fuel Analysis Source: Chromatographia URL: [Link]

Sources

Validation

2-Chloro-7-ethyl-3-methylquinoline vs other quinoline derivatives in drug design

The design of novel therapeutics relies heavily on the strategic selection of core scaffolds. Among nitrogen-containing heterocycles, the quinoline nucleus is a privileged pharmacophore, foundational to antimalarials, ki...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of novel therapeutics relies heavily on the strategic selection of core scaffolds. Among nitrogen-containing heterocycles, the quinoline nucleus is a privileged pharmacophore, foundational to antimalarials, kinase inhibitors, and antiviral agents. However, the specific substitution pattern on the quinoline ring drastically alters its physicochemical properties, reactivity, and binding affinity.

This guide provides an in-depth technical comparison between 2-Chloro-7-ethyl-3-methylquinoline (CAS: 108097-03-6) and other prominent quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde and 4-chloroquinoline. Designed for medicinal chemists and drug development professionals, this analysis explores the mechanistic causality behind using highly substituted quinoline precursors and provides self-validating experimental workflows for their application.

Structural and Physicochemical Profiling

The selection of a quinoline building block dictates the trajectory of lead optimization. While unsubstituted or mono-substituted quinolines offer synthetic simplicity, multi-substituted scaffolds like 2-Chloro-7-ethyl-3-methylquinoline provide pre-installed vectors for fine-tuning steric and electronic properties.

Quantitative Scaffold Comparison

The following table summarizes the comparative metrics of key quinoline precursors used in contemporary drug design:

ScaffoldKey Structural FeaturesEst. LogPPrimary Reactivity ProfilePrimary Application in Drug Design
2-Chloro-7-ethyl-3-methylquinoline 7-ethyl, 3-methyl, 2-chloro~4.2Controlled SN​Ar , Pd-Catalyzed Cross-CouplingKinase inhibitors, targeting deep lipophilic pockets
2-Chloroquinoline-3-carbaldehyde 3-formyl, 2-chloro~2.5Dual electrophile (Aldehyde condensation + SN​Ar )SARS-CoV-2 dual inhibitors[1], fused heterocycles [4]
4-Chloroquinoline 4-chloro~2.6Highly reactive SN​Ar at C4 positionClassic antimalarials (e.g., Chloroquine precursors)
2-(2-Chloroethyl)quinoline Aliphatic chloride~2.8Aliphatic nucleophilic substitution ( SN​2 )Flexible linker attachment, alkylation [3]

Mechanistic Causality in Drug Design

Why choose 2-Chloro-7-ethyl-3-methylquinoline over a simpler analog? The answer lies in the precise control over pharmacodynamics and synthetic reactivity.

  • The 2-Chloro Electrophilic Warhead: The chlorine atom at the 2-position acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) or Suzuki-Miyaura cross-coupling. In the context of viral proteases, the 2-chloroquinoline moiety has been successfully deployed as a nucleophilic warhead to achieve dual inhibition of SARS-CoV-2 MPro and PLPro enzymes [1].

  • The 3-Methyl Steric Shield: In unsubstituted 2-chloroquinolines, the 2-position can be overly reactive, leading to off-target covalent binding or synthetic side reactions. The adjacent 3-methyl group introduces steric hindrance. Causality: This steric bulk increases the activation energy required for nucleophilic attack, ensuring that only targeted, driven reactions (like high-temperature SN​Ar or Pd-catalyzed coupling) occur, thereby increasing the stability of the final drug candidate in biological matrices.

  • The 7-Ethyl Lipophilic Anchor: The addition of an ethyl group at the 7-position significantly increases the molecule's lipophilicity (LogP). Causality: In structure-based drug design, the 7-ethyl group serves as a hydrophobic anchor, perfectly suited to occupy deep, non-polar sub-sites in target proteins, such as the S1′ pocket of proteases or the hydrophobic back-cleft of kinase hinge regions.

Visualizing Synthetic and Binding Pathways

To conceptualize the utility of this scaffold, we map both its synthetic trajectory and its pharmacophore binding model.

SyntheticWorkflow Start 2-Chloro-7-ethyl-3-methylquinoline (CAS: 108097-03-6) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amines, Heat, Base Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Boronic Acids, Pd(0) Amine 2-Amino Derivative (Kinase Inhibitor Precursor) SNAr->Amine High Yield, Regioselective Aryl 2-Aryl Derivative (Protease Inhibitor Precursor) Coupling->Aryl C-C Bond Formation Target1 Target: Kinase Hinge Amine->Target1 Lead Optimization Target2 Target: Viral Protease Aryl->Target2 Lead Optimization

Synthetic workflow of 2-Chloro-7-ethyl-3-methylquinoline in drug discovery.

BindingModel Ligand 2-Chloro-7-ethyl-3-methylquinoline Pharmacophore Pocket1 S1' Hydrophobic Pocket Ligand->Pocket1 7-Ethyl (Van der Waals) Pocket2 Hinge Region (H-Bond) Ligand->Pocket2 Quinoline N (Acceptor) Pocket3 Steric Boundary Ligand->Pocket3 3-Methyl (Clash Prevention)

Pharmacophore binding model of the substituted quinoline scaffold.

Experimental Workflows: Self-Validating Protocols

To harness 2-Chloro-7-ethyl-3-methylquinoline effectively, researchers must utilize robust, verifiable methodologies. Below is a self-validating protocol for the installation of an amine pharmacophore via SN​Ar , a critical step in synthesizing antimycotic agents [2] and kinase inhibitors.

Protocol: Nucleophilic Aromatic Substitution ( SN​Ar ) at C2

Objective: Synthesize a 2-amino-7-ethyl-3-methylquinoline derivative.

Step 1: Reaction Setup

  • Charge a microwave-safe vial with 2-Chloro-7-ethyl-3-methylquinoline (1.0 equiv) and the desired aliphatic or aromatic amine (1.5 equiv).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) as a non-nucleophilic base.

  • Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Causality: The 3-methyl group sterically shields the 2-chloro position, making room-temperature SN​Ar sluggish. Microwave irradiation (120–150°C for 30 minutes) provides the necessary thermal energy to overcome this steric barrier, while DIPEA acts as an acid scavenger to prevent protonation of the incoming amine nucleophile.

Step 2: The Self-Validating Analytical Loop A protocol is only as strong as its validation. Do not proceed to purification without confirming the following triad of analytical checkpoints:

  • TLC Monitoring: Elute with 4:1 Hexanes/Ethyl Acetate. Validation: The starting material (highly lipophilic due to the 7-ethyl/3-methyl groups) will appear as a high- Rf​ spot under UV (254 nm). A successful reaction is validated by the complete disappearance of this spot and the emergence of a lower- Rf​ , highly fluorescent product spot.

  • LC-MS Confirmation: Validation: The mass spectrum must show the disappearance of the characteristic 3:1 isotopic ratio of the chlorine atom ( [M]+ and [M+2]+ ). The product mass should reflect the exact addition of the amine minus HCl.

  • 1 H-NMR Elucidation: Validation: In the starting material, the 3-methyl protons appear as a distinct singlet. Upon substitution with an electron-donating amine, the quinoline core becomes more electron-rich. You must observe an upfield shift (shielding) of the 3-methyl singlet, confirming successful substitution at the adjacent C2 position.

Step 3: Workup and Purification

  • Quench the reaction with water to precipitate the highly lipophilic product.

  • Extract with Ethyl Acetate, wash with brine to remove NMP/DMF, and dry over Na2​SO4​ .

  • Purify via flash column chromatography.

Comparative Efficacy in Literature

The versatility of the 2-chloroquinoline core is well-documented across multiple therapeutic areas:

  • Antiviral Agents: Recent studies have demonstrated that 2-chloroquinoline derivatives serve as highly effective dual inhibitors of SARS-CoV-2 MPro and PLPro enzymes. The quinoline bicyclic ring effectively binds in the S1′ pocket, placing the electrophilic center in close proximity to the catalytic cysteine [1]. The 7-ethyl substitution further enhances this hydrophobic interaction.

  • Antimycotic & Antibacterial Agents: Differentiated 2-chloroquinoline derivatives have been synthesized via nucleophilic substitution and cyclization to create potent non-azole antimycotic agents. The core scaffold exhibits intrinsic ability to inhibit the growth of various fungal strains [2].

  • Complex Heterocycle Synthesis: Related analogs, such as 2-chloroquinoline-3-carbaldehyde, are heavily utilized to construct fused heterocyclic systems (e.g., pyrazoloquinolines) which exhibit anti-tuberculosis and anticancer properties [4].

Conclusion

While simple quinoline derivatives like 4-chloroquinoline or 2-(2-chloroethyl)quinoline [3] serve as excellent foundational building blocks, 2-Chloro-7-ethyl-3-methylquinoline offers a highly tuned, dual-purpose scaffold. Its unique substitution pattern provides medicinal chemists with a sterically controlled electrophilic center for precise synthetic modifications, coupled with a built-in lipophilic anchor designed to exploit deep hydrophobic binding pockets in target proteins.

References

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC. nih.gov.
  • Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. researchgate.net.
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. benchchem.com.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC. nih.gov.
Comparative

FTIR Spectroscopic Characterization of 2-Chloro-7-ethyl-3-methylquinoline: A Comparative Analytical Guide

Executive Summary & Chemical Context In modern pharmaceutical development, the quinoline scaffold is a privileged structure, serving as the backbone for numerous antimalarial, antibacterial, and anticancer agents. 2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern pharmaceutical development, the quinoline scaffold is a privileged structure, serving as the backbone for numerous antimalarial, antibacterial, and anticancer agents. 2-Chloro-7-ethyl-3-methylquinoline is a highly specialized, multi-substituted intermediate. The 2-chloro moiety acts as a critical reactive handle for nucleophilic aromatic substitution (SNAr), while the 7-ethyl and 3-methyl groups precisely tune the molecule's lipophilicity and steric profile for target binding.

For quality control (QC) and structural validation during synthesis, Fourier Transform Infrared (FTIR) spectroscopy is indispensable. This guide objectively compares the FTIR spectral fingerprint of this specific product against baseline alternatives (e.g., unsubstituted 2-chloroquinoline) and evaluates the performance of two primary FTIR sampling modalities: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission.

Comparative Analysis: Analytical Modalities

Selecting the correct FTIR modality is critical for accurate structural elucidation. While KBr transmission is a compendial standard, ATR-FTIR has largely superseded it in high-throughput pharmaceutical workflows due to its non-destructive nature and avoidance of moisture artifacts.

Table 1: ATR-FTIR vs. KBr Transmission for Quinoline Derivatives
ParameterATR-FTIR (Diamond Crystal)KBr Pellet TransmissionAnalytical Impact on Quinolines
Sample Preparation None required (Direct application).Requires grinding with anhydrous KBr and pressing at 10 tons.ATR prevents pressure-induced polymorphism in sensitive pharmaceutical intermediates.
Moisture Sensitivity Insensitive to ambient moisture.Highly sensitive (KBr is hygroscopic).ATR prevents the appearance of broad O-H stretching artifacts (~3400 cm⁻¹) that can mask N-H or C-H bands.
Peak Resolution Excellent, but relative peak intensities decrease at higher wavenumbers.Superior resolution across the entire mid-IR range (4000–400 cm⁻¹).KBr provides sharper resolution for high-frequency aliphatic C-H stretches (2800–3000 cm⁻¹).
Pathlength Wavelength-dependent (Evanescent wave penetration: 0.5–2 µm).Fixed by pellet thickness (typically 1 mm).ATR requires software correction (ATR-correction algorithm) for direct comparison with transmission libraries.

Spectral Fingerprint Comparison: Product vs. Baseline

To validate the identity of 2-Chloro-7-ethyl-3-methylquinoline, we must compare its vibrational fingerprint against a baseline alternative, such as standard1 [1]. The addition of the ethyl and methyl groups introduces distinct aliphatic signatures that differentiate the product from simpler analogs.

Table 2: FTIR Spectral Markers and Diagnostic Values
Functional GroupBaseline Alternative (2-Chloroquinoline)Product (2-Chloro-7-ethyl-3-methylquinoline)Diagnostic Value & Causality
C-Cl Stretch ~750 cm⁻¹~754 cm⁻¹Confirms halogenation at position 2. The heavy chlorine atom creates a low-frequency, high-intensity dipole moment change.
C=N Stretch (Ring) ~1590 cm⁻¹~1610 cm⁻¹Confirms the intact quinoline heterocyclic core. Alkyl substitution slightly shifts this frequency due to inductive electron donation.
Aromatic C-H Stretch ~3050 cm⁻¹~3045 cm⁻¹Indicates the sp² hybridized carbons of the aromatic ring system.
Aliphatic C-H Stretch Absent~2850 – 2960 cm⁻¹Key Differentiator: Confirms the presence of the sp³ hybridized carbons in the 7-ethyl and 3-methyl groups.
Aliphatic C-H Bend Absent~1375, ~1450 cm⁻¹Key Differentiator: The ~1375 cm⁻¹ peak specifically confirms the methyl "umbrella" bending mode, validating the alkyl substituents.

Note: Peak assignments for the quinoline core and C-Cl stretching are grounded in established spectroscopic studies of 2 [2].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives or spectral artifacts.

FTIR_Workflow Start Sample Prep: 2-Chloro-7-ethyl-3-methylquinoline Decision Select FTIR Modality Start->Decision ATR ATR-FTIR Method (Diamond/Ge Crystal) Decision->ATR Rapid QA/QC KBr Transmission Method (KBr Pellet) Decision->KBr Compendial ATR_Step Direct Application Apply Pressure ATR->ATR_Step KBr_Step Grind with KBr Press at 10 Tons KBr->KBr_Step Analysis Spectral Acquisition (4000-400 cm⁻¹) ATR_Step->Analysis KBr_Step->Analysis Validation Peak Validation (C-Cl, C=N, Alkyl C-H) Analysis->Validation

Figure 1: Decision matrix and workflow for FTIR characterization of quinoline derivatives.

Protocol A: Attenuated Total Reflectance (ATR) FTIR

Preferred for rapid, non-destructive screening of 3 [3].

  • System Suitability (Self-Validation): Run a background scan on the empty, clean diamond crystal.

    • Causality: Ensures the single-beam energy profile is optimal and free of residual solvent contamination. A clean background prevents artifact subtraction errors.

  • Calibration Check: Scan a 1.5 mil polystyrene standard. Verify that the 1601 cm⁻¹ peak is resolved to baseline.

    • Causality: Validates the interferometer's wavenumber accuracy before analyzing the unknown sample.

  • Sample Application: Place ~2-5 mg of 2-Chloro-7-ethyl-3-methylquinoline powder directly onto the diamond crystal.

  • Pressure Application: Lower the anvil to apply optimal pressure until the software indicates sufficient contact.

    • Causality: The evanescent IR wave penetrates only 0.5–2 µm into the sample. Without intimate physical contact, the resulting spectrum will suffer from low signal-to-noise ratio (SNR).

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm post-acquisition.

    • Causality: ATR correction adjusts for the wavelength-dependent depth of penetration, allowing direct visual comparison with standard transmission libraries.

Protocol B: KBr Pellet Transmission

Preferred for high-resolution analysis of4 [4].

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours.

    • Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad peak at ~3400 cm⁻¹, which can obscure critical N-H or C-H stretching regions.

  • Sample Grinding: Mix 1 mg of the quinoline product with 100 mg of dried KBr in an agate mortar. Grind vigorously for exactly 2 minutes.

    • Causality: The particle size must be reduced to less than the wavelength of the incident IR light (< 2 µm). Larger particles cause the Christiansen effect (baseline scattering and asymmetric peak distortion).

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing the pellet from becoming opaque and scattering the IR beam.

  • Data Integrity Check (Self-Validation): After scanning, check the maximum absorbance of the strongest peak (likely the C=N or C-Cl stretch). It must fall between 0.2 and 0.8 AU.

    • Causality: Absorbance values > 1.0 AU deviate from the linear range of the Beer-Lambert law, resulting in "peak flattening" and loss of quantitative resolution.

References

  • PubChem - NIH. "2-Chloroquinoline | C9H6ClN | CID 11928". National Center for Biotechnology Information.
  • Annex Publishers. "In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives". Journal of Antibiotic Research.
  • ACS Publications. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity". The Journal of Organic Chemistry.
  • PMC - NIH. "Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride". National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-7-ethyl-3-methylquinoline proper disposal procedures

Proper management of specialized synthetic intermediates is a critical component of laboratory safety and operational excellence. 2-Chloro-7-ethyl-3-methylquinoline (CAS: 108097-03-6) is a halogenated N-heterocycle frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of specialized synthetic intermediates is a critical component of laboratory safety and operational excellence. 2-Chloro-7-ethyl-3-methylquinoline (CAS: 108097-03-6) is a halogenated N-heterocycle frequently utilized in drug discovery and chemical synthesis[1]. Because of its specific structural features—namely, the stable aromatic quinoline core and the covalently bound chlorine atom—this compound cannot be processed through standard non-halogenated waste streams.

The following guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and thermal destruction of 2-Chloro-7-ethyl-3-methylquinoline, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical & Hazard Profiling

To build a compliant disposal strategy, operators must first understand the physicochemical parameters that dictate the chemical's end-of-life routing.

ParameterSpecificationOperational Rationale
CAS Number 108097-03-6The unique identifier required for accurate 1[1].
Molecular Formula C₁₂H₁₂ClNThe presence of the chlorine atom dictates mandatory routing into the "Halogenated Organic" waste stream[1].
Waste Classification Halogenated OrganicSegregation prevents explosive incompatibilities with non-halogenated solvents and avoids severe regulatory fines.
Destruction Temp. > 1100°C (2012°F)The minimum thermal threshold required to cleave the stable quinoline ring and prevent the synthesis of toxic byproducts[2].
Flue Gas Treatment Caustic ScrubbingMandatory neutralization of corrosive hydrogen chloride (HCl) gas generated during the combustion of chlorinated organics[2].

The Causality of Halogenated Waste Management

Why does 2-Chloro-7-ethyl-3-methylquinoline require specialized disposal? The causality lies in its combustion chemistry.

When chlorinated aromatic compounds are subjected to low-temperature incineration or improper disposal, incomplete combustion occurs. This environment acts as a catalytic breeding ground for the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the chlorine atom is liberated as hydrogen chloride (HCl) gas, a severe environmental pollutant and precursor to acid rain.

To mitigate this, the2 be processed via high-temperature rotary kiln or liquid injection incinerators equipped with caustic scrubbers[2]. The extreme heat (> 1100°C) ensures total molecular destruction, while the caustic scrubber (typically utilizing sodium hydroxide, NaOH) neutralizes the HCl gas into harmless sodium chloride (NaCl) and water.

Standard Operating Procedures (SOPs) for Disposal

To ensure absolute scientific integrity and safety, every operational protocol below is designed as a self-validating system —meaning the procedure includes a built-in verification step to confirm success before moving to the next phase.

SOP A: Point-of-Generation Segregation and Accumulation

Causality: Mixing halogenated waste with non-halogenated waste drastically lowers the BTU (energy) value of the waste stream, complicating the incineration process and exponentially increasing disposal costs.

  • Matrix Compatibility Verification: Ensure the 2-Chloro-7-ethyl-3-methylquinoline waste matrix (e.g., dissolved in dichloromethane or chloroform) contains no strong oxidizers, azides, or reactive metals.

  • Primary Containment: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) carboy explicitly labeled "Hazardous Waste - Halogenated Organics".

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the primary container's volume.

  • Self-Validation Check: Before sealing the waste carboy for storage, test the headspace vapor with a wetted pH indicator strip. A neutral or slightly basic reading confirms the absence of auto-catalytic acidic degradation. Log this pH reading on the container's accumulation record.

SOP B: Spill Response and Decontamination

Causality: Halogenated quinolines can pose localized inhalation and dermal hazards. Standard combustible absorbents (like sawdust) can react with chemical mixtures and become severe fire hazards.

  • Evacuation and Isolation: Immediately isolate the spill zone and ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial silica-based spill kit. Do not use combustible absorbents.

  • Mechanical Removal: Use non-sparking scoops to collect the saturated absorbent and place it into a solid hazardous waste drum.

  • Self-Validation Check: After mechanical removal, wipe the spill zone with a methanol-damped cloth and inspect the area under a 365 nm UV lamp. Because quinoline derivatives often exhibit fluorescence, the complete absence of fluorescence visually validates the total decontamination of the surface.

SOP C: Vendor Logistics and Thermal Destruction

Causality: The legal liability of hazardous waste remains with the generator from "cradle to grave." Proper documentation ensures the chemical was legally and chemically neutralized.

  • Manifesting: Complete a Uniform Hazardous Waste Manifest, explicitly listing the waste code for halogenated organics and noting the presence of 2-Chloro-7-ethyl-3-methylquinoline.

  • Thermal Destruction: Transfer custody to a licensed HazMat vendor contracted for3[3].

  • Self-Validation Check: The disposal loop is not legally closed until you receive the Certificate of Destruction (COD) from the incineration facility. Cross-reference the COD tracking number with your outbound manifest. Only when these numbers match perfectly is the protocol validated and complete.

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 2-Chloro-7-ethyl-3-methylquinoline from the point of generation to final thermal destruction.

G Start Waste Generation: 2-Chloro-7-ethyl-3-methylquinoline Segregation Segregation: Halogenated Organic Stream Start->Segregation Storage Accumulation: Secondary Containment Segregation->Storage Transport Logistics: Licensed HazMat Transport Storage->Transport Incineration Destruction: High-Temp Incineration (>1100°C) Transport->Incineration Scrubbing Neutralization: Caustic Flue Gas Scrubbing Incineration->Scrubbing Verification Validation: Certificate of Destruction (COD) Scrubbing->Verification

Workflow for the segregation, transport, and thermal destruction of halogenated quinoline waste.

References

  • NextSDS. 2-CHLORO-7-ETHYL-3-METHYLQUINOLINE — Chemical Substance Information. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-7-ethyl-3-methylquinoline

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between standard Safety Data Sheet (SDS) recommendations and real-world laboratory execution. 2-Chloro-7-ethyl-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between standard Safety Data Sheet (SDS) recommendations and real-world laboratory execution.

2-Chloro-7-ethyl-3-methylquinoline (CAS: 108097-03-6) is a highly valued halogenated N-heterocyclic building block used extensively in pharmaceutical synthesis and drug development[1]. However, its specific molecular architecture—a reactive benzylic/heterocyclic core combined with pronounced lipophilicity—imparts significant physicochemical risks. It acts as a severe mucosal and ocular irritant, and its lipophilic nature facilitates rapid dermal penetration if standard barriers fail[2].

To ensure absolute safety and compliance, this guide outlines the mechanistic causality behind our Personal Protective Equipment (PPE) choices and establishes self-validating handling protocols.

Physicochemical & Hazard Profiling

Before handling this compound, personnel must understand the quantitative and qualitative hazards associated with halogenated quinolines. The following table summarizes the critical data points that dictate our operational strategy[3].

Property / GHS HazardValue / ClassificationOperational Implication
CAS Number 108097-03-6Unique identifier for inventory and waste tracking.
Physical State Crystalline Solid / PowderHigh propensity for aerosolization; mandates draft control.
H315 Causes skin irritationRequires chemical-resistant, non-permeable dermal barriers.
H319 Causes serious eye irritationMandates non-vented, splash-proof ocular protection.
H335 May cause respiratory irritationStrict requirement for handling within a certified fume hood.
WGK Rating WGK 3 (Highly hazardous to water)Absolute prohibition of drain disposal; strict segregation required.

Strategic PPE Selection: The Causality of Protection

Standard laboratory PPE is insufficient for handling reactive halogenated heterocycles. The requires hazard-specific barrier selection[4]. Here is the mechanistic rationale for the required PPE:

  • Ocular Protection (ANSI Z87.1 Non-Vented Goggles):

    • The Causality: The lipophilic nature of the quinoline core allows it to rapidly penetrate the corneal epithelium upon contact[2]. Standard safety glasses with side shields offer zero protection against micro-particulate dust or solvent splashes. Non-vented chemical splash goggles are mandatory.

  • Dermal Protection (Nitrile vs. Fluoroelastomer):

    • The Causality: Halogenated aromatics readily permeate standard latex, effectively trapping the toxicant against the skin.

    • The Standard: For transient handling (e.g., dry weighing), use double-layered Nitrile gloves (minimum 0.11 mm thickness). If the compound is being dissolved in aggressive carrier solvents (like DMF, DMSO, or DCM), you must escalate to Butyl rubber or Fluoroelastomer (Viton) gloves, as nitrile degrades rapidly under these conditions[5][6].

    • Self-Validation: Always perform the "inflation test" (trapping air in the glove and squeezing) to check for micro-tears prior to donning.

  • Respiratory Protection (Engineering Controls First):

    • The Causality: As a powder carrying H335 warnings, inhalation of 2-Chloro-7-ethyl-3-methylquinoline dust causes severe respiratory tract inflammation.

    • The Standard: Primary protection must be a certified chemical fume hood. If engineering controls fail or a large spill occurs outside the hood, an N95 or P100 particulate respirator is required[6].

Operational Workflow & Handling Protocol

To minimize exposure, follow this self-validating, step-by-step methodology for chemical transfer and reaction setup.

Workflow Start 1. Environmental Control Verify Hood Velocity PPE 2. PPE Donning Goggles & Nitrile Gloves Start->PPE Transfer 3. Material Transfer Anti-Static Tools PPE->Transfer Reaction 4. Closed-System Minimize Aerosolization Transfer->Reaction Waste 5. Waste Segregation Halogenated Stream Reaction->Waste Decon 6. Decontamination Doffing & Hand Wash Waste->Decon

Operational workflow for handling halogenated quinoline derivatives.

Step-by-Step Material Transfer Methodology
  • System Verification: Verify the chemical fume hood's digital monitor confirms a face velocity between 80-120 feet per minute (fpm) . Do not proceed if the alarm is sounding.

  • PPE Donning: Put on a flame-resistant lab coat, non-vented goggles, and double-layer nitrile gloves. Ensure the lab coat cuffs are tucked inside the outer glove layer.

  • Static Mitigation: Ground the analytical balance. Fine powders of lipophilic aromatics can aerosolize due to static charge. Use a grounded, anti-static micro-spatula for all transfers.

  • Transfer Execution: Open the reagent bottle only within the "safe zone" (at least 6 inches behind the sash). Transfer the required mass directly into a pre-tared, sealable reaction vial.

  • Sealing & Decontamination: Seal the reaction vial tightly before removing it from the hood. Wipe down the exterior of the reagent bottle and the balance pan with a solvent-dampened, lint-free wipe (e.g., isopropanol) to remove invisible micro-dust before doffing gloves.

Spill Response & Waste Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the compound, drastically increasing inhalation risks[6]. Execute the following protocol:

Step-by-Step Spill Response Methodology
  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity over the spill zone.

  • Wet Containment: Do not sweep dry powder. Cover the spilled material with a damp absorbent (such as diatomaceous earth or vermiculite) to immediately suppress dust generation[6].

  • Collection: Using a non-sparking, disposable scoop, carefully transfer the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent solution, followed by a thorough water rinse. The detergent is critical to solubilize and remove the lipophilic quinoline residues.

  • Waste Segregation: Label the container strictly as "Hazardous Waste - Halogenated Organics" . Do not mix with non-halogenated solvent waste, as this complicates incineration protocols and violates EPA guidelines. Store in a secondary containment tray until Environmental Health and Safety (EHS) pickup.

References

  • Title: 2-CHLORO-7-ETHYL-3-METHYLQUINOLINE — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Quinoline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: 2-Chloroquinoline | C9H6ClN - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

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